Product packaging for 6-Fluoro-5-iodoquinoline(Cat. No.:)

6-Fluoro-5-iodoquinoline

Cat. No.: B15064589
M. Wt: 273.05 g/mol
InChI Key: REIOHLJEZZROGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluoro-5-iodoquinoline is a high-purity synthetic compound that serves as a valuable chemical reagent and versatile scaffold in organic chemistry and pharmaceutical research. The molecular structure incorporates two key functional handles: a fluorine atom and an iodine atom on the quinoline core. The fluorine atom is a common substituent in drug design, known to enhance bioactivity, improve metabolic stability, and modulate the lipophilicity of a compound, thereby influencing its cell membrane permeability . The iodine atom offers a reactive site for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies . Quinoline derivatives constitute a significant class of heterocyclic compounds with a broad spectrum of biological activities and are integral to the development of new materials with fluorescent properties . Researchers utilize these core structures in the development of antimicrobial agents , and their photophysical properties make them promising candidates for applications in materials science, such as in the creation of solvatochromic fluorophores and aggregation-induced emission (AIE) probes . This compound is presented for research applications only, including as a building block for the synthesis of more complex molecules, a precursor in medicinal chemistry campaigns, and a candidate for photophysical studies. Handling should be conducted in a well-ventilated laboratory environment using appropriate personal protective equipment. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FIN B15064589 6-Fluoro-5-iodoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5FIN

Molecular Weight

273.05 g/mol

IUPAC Name

6-fluoro-5-iodoquinoline

InChI

InChI=1S/C9H5FIN/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H

InChI Key

REIOHLJEZZROGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2I)F)N=C1

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: 6-Fluoro-5-iodoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive search for "6-Fluoro-5-iodoquinoline," it has been determined that this specific chemical compound is not readily documented in publicly available scientific literature, chemical databases, or commercial catalogs. There is no specific CAS number or established IUPAC name associated with this compound, which strongly suggests it is either a novel compound or one that has not been extensively synthesized or characterized.

This absence of foundational data precludes the creation of a detailed technical guide as requested, as critical information regarding its physicochemical properties, experimental protocols for its use or synthesis, and any relevant biological pathways is not available.

However, to provide valuable insights for researchers, scientists, and drug development professionals working with related structures, this guide will focus on the constituent components and closely related analogs of the requested molecule: specifically, 6-fluoroquinolines and iodo-substituted quinolines. This information can serve as a foundational resource for those considering the synthesis and potential applications of this compound.

Part 1: The Quinoline Core and Key Substituents

The quinoline scaffold is a fundamental heterocyclic aromatic compound that is a cornerstone in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen substituents, such as fluorine and iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the quinoline core.

Table 1: Properties of Related Quinolines

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
6-Fluoroquinoline396-30-5C₉H₆FN147.15A key intermediate in the synthesis of fluoroquinolone antibiotics.[1] The fluorine atom often enhances metabolic stability and receptor binding affinity.
6-Iodoquinoline13327-31-6C₉H₆IN255.06Used as a reactant in various chemical syntheses. The iodine atom can serve as a handle for further functionalization through cross-coupling reactions.
6-Fluoro-5-iodo-2,8-dimethylquinoline1420793-62-9C₁₁H₉FIN289.10A more complex substituted quinoline, indicating that multi-substituted fluoro-iodo-quinolines can be synthesized.[2]

Part 2: Potential Synthetic Strategies

While a specific protocol for this compound is not available, a plausible synthetic route can be conceptualized based on established quinoline synthesis methodologies. A common approach is the Skraup synthesis or its variations.

A logical workflow for a potential synthesis could be as follows:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Fluoro-3-iodoaniline 4-Fluoro-3-iodoaniline Skraup_Synthesis Skraup Synthesis 4-Fluoro-3-iodoaniline->Skraup_Synthesis Glycerol Glycerol Glycerol->Skraup_Synthesis This compound This compound Skraup_Synthesis->this compound G Synthesis Synthesis Characterization Characterization Synthesis->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

References

Spectroscopic Characterization of 6-Fluoro-5-Iodoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-fluoro-5-iodoquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted values and representative data from closely related analogs. The methodologies described herein are standard protocols for spectroscopic analysis and can be readily adapted for the characterization of this compound.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities. The introduction of fluorine and iodine atoms into the quinoline scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Spectroscopic analysis is indispensable for the unambiguous structure elucidation and purity assessment of such novel compounds. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant techniques.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the five protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as the nitrogen heteroatom.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-28.5 - 8.7ddJ(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.5
H-37.4 - 7.6ddJ(H3-H2) ≈ 4.5, J(H3-H4) ≈ 8.5
H-48.0 - 8.2dJ(H4-H3) ≈ 8.5
H-77.6 - 7.8tJ(H7-H8) ≈ 8.0
H-87.9 - 8.1dJ(H8-H7) ≈ 8.0
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the carbons directly attached to the electronegative fluorine and iodine atoms will be significantly affected.

Carbon Predicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4135 - 137
C-4a128 - 130
C-595 - 100
C-6160 - 165 (d, ¹JCF)
C-7125 - 127
C-8130 - 132
C-8a148 - 150
Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the local electronic environment. A single resonance is expected for the fluorine atom at the C-6 position. The chemical shift is typically referenced to CFCl₃.

Nucleus Predicted Chemical Shift (δ, ppm)
F-6-110 to -120
Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrumentation: Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon. Chemical shifts are referenced to the solvent peak.

  • ¹⁹F NMR: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency. Chemical shifts are referenced to an external standard such as CFCl₃.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, C-F, and C-I bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3050 - 3150Medium
C=C and C=N stretching (aromatic ring)1500 - 1650Medium to Strong
C-F stretch1200 - 1250Strong
C-I stretch500 - 600Medium
C-H out-of-plane bending750 - 900Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample holder (or clean ATR crystal) and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum Data

For this compound (C₉H₅FIN), the expected exact mass can be calculated. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Ion m/z (calculated) Description
[M]⁺272.9451Molecular ion
[M-I]⁺146.0406Loss of an iodine radical
[M-HCN]⁺245.9482Loss of hydrogen cyanide
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique should be chosen. For a relatively stable aromatic compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Comparison with Predicted Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report & Publication Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While experimental data for this specific molecule is not widely available, the predicted data and standard protocols outlined in this guide provide a solid framework for its analysis. The successful elucidation of its structure is a critical step for its potential application in drug discovery and materials science. Researchers are encouraged to use the provided methodologies as a starting point for their experimental work.

An In-depth Technical Guide on the Solubility of 6-fluoro-5-iodoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-fluoro-5-iodoquinoline is a halogenated quinoline derivative of interest to researchers in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is a critical preliminary step in its synthesis, purification, formulation, and biological screening. The solubility of a compound dictates its behavior in solution, which is fundamental for many downstream applications, including reaction kinetics, crystallization, and bioavailability. This guide provides a framework for approaching the solubility determination of this compound, outlining standard experimental protocols and data presentation formats.

While a comprehensive search of publicly available literature did not yield specific quantitative solubility data for this compound, this guide furnishes researchers with the necessary protocols and tools to generate and present this crucial information.

Experimental Determination of Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. The equilibrium solubility is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure. Several methods can be employed to determine the equilibrium solubility of a compound. One of the most common and straightforward techniques is the shake-flask method.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with a solute by agitation and then measuring the concentration of the dissolved solute.

Detailed Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of excess solid is crucial to ensure that the solution reaches saturation.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A mechanical shaker or a stirring plate can be used for this purpose. The temperature should be carefully controlled as solubility is temperature-dependent.

  • Phase Separation:

    • After the agitation period, allow the mixture to stand undisturbed for a sufficient amount of time (e.g., 18-24 hours) to allow the undissolved solid to sediment.

    • Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant. It is critical to avoid disturbing the sediment.

    • The concentration of the dissolved this compound in the supernatant is then determined using a suitable analytical technique. Common methods include:

      • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of organic compounds. A calibration curve with known concentrations of the compound is required.

      • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

      • Gravimetric Analysis: This involves evaporating the solvent from a known volume of the supernatant and weighing the remaining solid residue. This method is less common for organic solvents due to their volatility.

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L).

Data Presentation: A Template for Reporting Solubility Data

Since no specific data for this compound is available, the following table serves as a template for researchers to systematically record their experimentally determined solubility data. This structured format allows for easy comparison of solubility across different solvents and temperatures.

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
e.g., Methanole.g., 25e.g., HPLC
e.g., Ethanole.g., 25e.g., HPLC
e.g., Acetonee.g., 25e.g., HPLC
e.g., Dichloromethanee.g., 25e.g., HPLC
e.g., Ethyl Acetatee.g., 25e.g., HPLC
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., HPLC
e.g., N,N-Dimethylformamide (DMF)e.g., 25e.g., HPLC

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

G Workflow for Solubility Determination A Preparation of Mixture (Excess this compound + Organic Solvent) B Equilibration (Agitation at Constant Temperature) A->B C Phase Separation (Sedimentation / Centrifugation) B->C D Sample Collection (Clear Supernatant) C->D E Concentration Analysis (e.g., HPLC, UV-Vis) D->E F Data Reporting (Solubility Calculation) E->F

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

The Untapped Potential of 6-Fluoro-5-Iodoquinoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] The strategic introduction of halogen atoms onto the quinoline ring system is a well-established strategy to modulate the physicochemical and pharmacological properties of these molecules.[1] Fluorine substitution, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability.[4] This guide explores the potential applications of a unique, yet underexplored building block: 6-fluoro-5-iodoquinoline . The presence of both a fluorine and an iodine atom at key positions offers a versatile platform for the synthesis of novel drug candidates.

The iodine atom at the 5-position serves as a highly reactive handle for introducing a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position, which is known to be critical for the biological activity of many quinoline-based drugs.[5] The fluorine atom at the 6-position is a common feature in the highly successful fluoroquinolone class of antibiotics, where it is known to be crucial for their potent antibacterial activity.[6]

This technical guide will provide an in-depth overview of the synthetic utility of this compound and explore its potential in the development of novel therapeutics, with a focus on anticancer and antimicrobial agents.

Synthetic Strategies and Experimental Protocols

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established quinoline synthesis methodologies and halogenation techniques. A potential approach involves a multi-step synthesis starting from a suitably substituted aniline, followed by cyclization and subsequent halogenation.

Proposed Synthesis of this compound

A hypothetical, yet chemically sound, protocol for the synthesis of this compound could involve the following steps:

  • Skraup-Doebner-von Miller Reaction: Reaction of 4-fluoroaniline with an α,β-unsaturated aldehyde or ketone (e.g., acrolein or methyl vinyl ketone) in the presence of an oxidizing agent (such as arsenic pentoxide, nitrobenzene, or ferric chloride) and sulfuric acid to yield 6-fluoroquinoline.

  • Iodination: Direct iodination of the 6-fluoroquinoline at the C5 position. This can be achieved using various iodinating agents, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid or periodic acid) in a suitable solvent like acetic acid or sulfuric acid.

Note: This is a proposed synthesis and would require optimization of reaction conditions.

Derivatization of this compound via Cross-Coupling Reactions

The true synthetic potential of this compound lies in the versatility of the carbon-iodine bond for forming new carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira coupling reactions are powerful tools for this purpose.

G This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Suzuki-Miyaura Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling 5-Aryl/Heteroaryl-6-fluoroquinoline Derivatives 5-Aryl/Heteroaryl-6-fluoroquinoline Derivatives Suzuki-Miyaura Coupling->5-Aryl/Heteroaryl-6-fluoroquinoline Derivatives 5-Alkynyl-6-fluoroquinoline Derivatives 5-Alkynyl-6-fluoroquinoline Derivatives Sonogashira Coupling->5-Alkynyl-6-fluoroquinoline Derivatives

Caption: Derivatization of this compound.

This generalized protocol is based on established procedures for the Suzuki-Miyaura coupling of haloquinolines.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the aryl- or heteroaryl-boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl- or 5-heteroaryl-6-fluoroquinoline derivative.

This generalized protocol is based on established procedures for the Sonogashira coupling of haloquinolines.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the copper(I) salt (0.02-0.1 equivalents).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 5-alkynyl-6-fluoroquinoline derivative.

Potential Applications in Medicinal Chemistry

The ability to introduce a diverse range of substituents at the 5-position of the 6-fluoroquinoline core opens up numerous possibilities for the development of novel therapeutic agents.

Anticancer Agents

The quinoline scaffold is a privileged structure in the design of anticancer drugs.[1] Modifications at various positions of the quinoline ring have led to the discovery of potent inhibitors of key oncogenic signaling pathways. By utilizing the Suzuki-Miyaura coupling, various aryl and heteroaryl moieties can be introduced at the 5-position of this compound. These moieties can be designed to interact with the active sites of protein kinases, which are often dysregulated in cancer.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) ADP ADP Receptor Tyrosine Kinase (RTK)->ADP Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling P 6-Fluoro-5-arylquinoline Derivative 6-Fluoro-5-arylquinoline Derivative 6-Fluoro-5-arylquinoline Derivative->Receptor Tyrosine Kinase (RTK) Inhibition ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival

Caption: Kinase inhibition by a quinoline derivative.

Hypothetical Biological Data for Anticancer Activity:

The following table presents hypothetical, yet plausible, IC₅₀ values for a series of 5-aryl-6-fluoroquinoline derivatives against a panel of cancer cell lines. These values are based on the activities of known quinoline-based kinase inhibitors.

Compound ID5-SubstituentA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
QF-I-1 Phenyl8.512.310.1
QF-I-2 4-Methoxyphenyl5.27.86.5
QF-I-3 3-Aminophenyl1.82.52.1
QF-I-4 4-Pyridyl3.44.94.0
QF-I-5 2-Thienyl6.79.18.3
Antimicrobial Agents

The fluoroquinolone antibiotics are a major class of antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[6] While the 7-position has been the primary site for modification, substitutions at the 5-position have also been shown to influence antibacterial activity and spectrum. The this compound scaffold provides an excellent starting point for the synthesis of novel fluoroquinolone analogs with modifications at the 5-position.

Hypothetical Biological Data for Antimicrobial Activity:

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of 5-substituted-6-fluoroquinoline derivatives against common bacterial pathogens.

Compound ID5-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
QF-II-1 Amino4816
QF-II-2 Methyl81632
QF-II-3 Cyclopropyl248
QF-II-4 4-Fluorophenyl>32>32>32
QF-II-5 Ethynyl163264

Conclusion

This compound represents a highly promising, yet underutilized, scaffold for the development of novel therapeutic agents. Its unique substitution pattern provides a versatile platform for the synthesis of diverse libraries of compounds through robust and well-established cross-coupling methodologies. The potential applications of derivatives of this core structure span multiple therapeutic areas, with particularly strong potential in the fields of oncology and infectious diseases. Further exploration of the synthesis and biological evaluation of this compound derivatives is warranted and could lead to the discovery of next-generation drug candidates with improved efficacy and pharmacological profiles.

References

6-Fluoro-5-iodoquinoline: A Scrutiny of its Potential in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic introduction of halogen atoms, such as fluorine and iodine, can profoundly influence the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive review of 6-fluoro-5-iodoquinoline, a halogenated quinoline derivative with emerging potential in drug discovery. While specific research on this exact molecule is nascent, this paper will synthesize available data on its chemical properties, plausible synthetic routes, and predicted biological activities by drawing parallels with closely related fluoroquinolone and iodoquinoline analogs. The document will explore its potential as an antimicrobial, anticancer, and kinase inhibitor agent, offering insights into possible mechanisms of action and future research directions.

Introduction

Quinolines and their derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The incorporation of a fluorine atom at the C6 position is a common strategy in the development of fluoroquinolone antibiotics, enhancing their antibacterial potency and pharmacokinetic profile.[2][3] Similarly, the introduction of an iodine atom can modulate receptor binding, improve metabolic stability, and enable radio-labeling for diagnostic purposes. The combined presence of both fluorine and iodine on the quinoline ring at positions 6 and 5, respectively, presents a unique chemical entity with the potential for novel pharmacological activities. This guide aims to consolidate the current, albeit limited, understanding of this compound and to extrapolate its potential applications in drug discovery based on the established roles of its structural components.

Synthesis and Chemical Properties

A potential synthetic workflow is outlined below:

G A 4-Fluoro-3-iodoaniline C Skraup Synthesis A->C B Glycerol B->C D Cyclization C->D Acid Catalyst (e.g., H2SO4) E Dehydrogenation D->E Oxidizing Agent (e.g., Nitrobenzene) F This compound E->F

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A likely synthetic route would be the Skraup synthesis, a classic method for preparing quinolines.

  • Reaction Setup: 4-Fluoro-3-iodoaniline would be mixed with glycerol, a dehydrating agent such as concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.

  • Heating: The mixture would be heated, initiating a series of reactions including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, and subsequent cyclization.

  • Dehydrogenation: The dihydroquinoline intermediate would then be dehydrogenated by the oxidizing agent to form the aromatic quinoline ring.

  • Purification: The final product, this compound, would be isolated and purified using standard techniques such as column chromatography.

Chemical Properties:

Based on its structure, this compound is expected to be a crystalline solid with a relatively high melting point. The presence of the electronegative fluorine and iodine atoms would influence its electron distribution, dipole moment, and potential for hydrogen bonding. These properties are critical for its interaction with biological targets.

Potential Biological Activities and Mechanisms of Action

The biological activities of this compound can be inferred from the known activities of fluoroquinolones and other halogenated quinolines. The primary areas of interest include its potential as an antimicrobial, anticancer, and kinase inhibitor agent.

Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] The 6-fluoro substituent is a key pharmacophore in many potent fluoroquinolone antibiotics.[3]

Hypothesized Mechanism of Action:

It is plausible that this compound could exhibit antibacterial activity by a similar mechanism. The quinoline core would intercalate into bacterial DNA, while the substituents at positions 5 and 6 could influence the binding affinity and specificity for the target enzymes.

G A This compound B Bacterial DNA Gyrase/ Topoisomerase IV A->B Binding C DNA Cleavage Complex B->C D Inhibition of DNA Replication C->D E Bacterial Cell Death D->E

Caption: Hypothesized antimicrobial mechanism of action.

Anticancer Activity

Several quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and cell signaling pathways.[4] The substitution pattern on the quinoline ring is crucial for determining the specific anticancer mechanism.

Potential Anticancer Targets:

  • Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some fluoroquinolones can inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. This compound could potentially inhibit protein kinases involved in cancer cell proliferation and survival. For instance, derivatives of 11H-indolo[3,2-c]quinoline have been identified as potent inhibitors of DYRK1A, a kinase implicated in neurological disorders and potentially in cancer.[5]

G cluster_0 Potential Anticancer Mechanisms A This compound B Topoisomerase II A->B C Protein Kinases (e.g., DYRK1A) A->C D DNA Damage B->D E Inhibition of Signaling Pathways C->E F Apoptosis D->F E->F

Caption: Potential anticancer mechanisms of this compound.

Kinase Inhibition

The field of kinase inhibitors is a major focus in modern drug discovery, particularly for cancer and inflammatory diseases. The quinoline core is a privileged scaffold for designing kinase inhibitors. The specific substitutions on the quinoline ring determine the selectivity and potency against different kinases. While no specific kinase inhibition data for this compound is available, related iodo-substituted indolo[3,2-c]quinolines have shown potent and selective inhibition of DYRK1A.[5]

Compound/AnalogTarget KinaseIC50 (nM)Reference
10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivative (5j)DYRK1A6[5]
10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivative (5o)DYRK1A22[5]

This table presents data for closely related iodo-substituted quinoline derivatives to suggest the potential of the this compound scaffold.

Future Directions and Conclusion

The exploration of this compound in drug discovery is still in its early stages. However, based on the well-documented activities of related fluoroquinolones and iodoquinolines, this compound represents a promising scaffold for the development of novel therapeutic agents.

Future research should focus on:

  • Development of a robust and scalable synthetic protocol for this compound and its derivatives.

  • Systematic screening of its biological activities , including antimicrobial, anticancer, and kinase inhibitory properties.

  • Quantitative structure-activity relationship (QSAR) studies to optimize the quinoline scaffold for improved potency and selectivity.

  • Elucidation of the precise mechanisms of action through biochemical and cellular assays.

References

Methodological & Application

Synthesis of 6-Fluoro-5-iodoquinoline Derivatives via Suzuki Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoro-5-arylquinoline derivatives from 6-fluoro-5-iodoquinoline using the Suzuki-Miyaura cross-coupling reaction. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the quinoline scaffold.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs. The introduction of a fluorine atom and an aryl group at specific positions can significantly modulate their physicochemical and pharmacological properties, leading to enhanced efficacy and novel mechanisms of action. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, offering a versatile and efficient route to synthesize functionalized biaryl and heteroaryl compounds under relatively mild conditions.

This protocol focuses on the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids. The reactivity of the C-I bond makes this compound an excellent substrate for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, thiophene-2-boronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add the palladium catalyst (0.02-0.05 eq) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-fluoro-5-arylquinoline derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various 6-fluoro-5-arylquinoline derivatives.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene100892
3Thiophene-2-boronic acidPd(PPh₃)₄ (4)K₂CO₃DMF1101678
4Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O (5:1)951875
54-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901488

Note: The data presented in this table are representative examples and actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling reaction workflow and a potential signaling pathway where quinoline derivatives may exert their biological effects.

Suzuki_Coupling_Workflow start Start Materials: This compound Arylboronic Acid Pd Catalyst, Base mixing Mixing & Degassing start->mixing 1. Combine reaction Reaction Heating (80-110°C) mixing->reaction 2. Heat workup Aqueous Workup & Extraction reaction->workup 3. Cool & Extract purification Column Chromatography workup->purification 4. Purify product Final Product: 6-Fluoro-5-arylquinoline purification->product 5. Isolate Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Quinoline 6-Fluoro-5-arylquinoline Derivative Quinoline->Receptor Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Sonogashira Coupling Protocols for 6-Fluoro-5-Iodoquinoline: An Application Note for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 6-fluoro-5-iodoquinoline, a critical reaction for the synthesis of novel compounds in drug discovery and agrochemical development. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically carried out under mild conditions, making it suitable for complex molecule synthesis.[1]

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and agrochemicals, exhibiting a wide range of biological activities. The introduction of an alkynyl moiety at the 5-position of a 6-fluoroquinoline core via the Sonogashira coupling can lead to the generation of novel chemical entities with potentially enhanced biological profiles. The fluorine substituent at the 6-position can modulate the electronic properties of the quinoline ring, influencing potency, selectivity, and metabolic stability.

This application note outlines both traditional copper-cocatalyzed and copper-free Sonogashira coupling protocols applicable to this compound. The choice between these methods may depend on the specific alkyne coupling partner and the desired purity profile of the final product, as copper catalysis can sometimes lead to alkyne homocoupling (Glaser coupling).[1]

Data Presentation: Comparison of Sonogashira Coupling Protocols

The following table summarizes typical reaction conditions for the Sonogashira coupling of haloarenes, which can be adapted and optimized for this compound. As aryl iodides are generally more reactive than bromides or chlorides, milder conditions are often sufficient.

ParameterProtocol 1: Copper-CocatalyzedProtocol 2: Copper-Free
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ with a phosphine ligand
Copper Co-catalyst CuI (2-10 mol%)None
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), or an amine base
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), TolueneN-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), THF
Temperature Room Temperature to 80 °CRoom Temperature to 100 °C
Reaction Time 2 - 24 hours4 - 48 hours
Typical Yields Good to ExcellentGood to Excellent

Experimental Protocols

The following are representative experimental protocols for the Sonogashira coupling of this compound. Note: These are general procedures and may require optimization for specific alkynes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and homocoupling of the alkyne, especially in the copper-cocatalyzed protocol.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is based on standard Sonogashira conditions and is a good starting point for a wide range of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio (v/v) to dissolve the solids.

  • Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-fluoro-5-alkynylquinoline.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with sensitive alkynes prone to homocoupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., ethynyltrimethylsilane)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask.

  • Add the terminal alkyne (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling

The following diagram illustrates the generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative_addition Oxidative Addition pd0->pd_oxidative_addition Ar-I pd_intermediate Ar-Pd(II)L₂-I pd_oxidative_addition->pd_intermediate pd_transmetalation Transmetalation pd_intermediate->pd_transmetalation pd_alkynyl Ar-Pd(II)L₂-C≡CR pd_transmetalation->pd_alkynyl cuI CuI pd_transmetalation->cuI pd_reductive_elimination Reductive Elimination pd_alkynyl->pd_reductive_elimination Ar-C≡CR pd_reductive_elimination->pd0 product 6-Fluoro-5-alkynylquinoline (Ar-C≡CR) pd_reductive_elimination->product cu_alkyne_complex [Cu(C≡CR)] cuI->cu_alkyne_complex H-C≡CR, Base cu_alkyne_complex->pd_transmetalation base Base (e.g., Et₃N) reactant_aryl This compound (Ar-I) reactant_aryl->pd_oxidative_addition reactant_alkyne Terminal Alkyne (H-C≡CR) reactant_alkyne->cuI

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.

Experimental Workflow

The following diagram outlines the general workflow for performing a Sonogashira coupling reaction and subsequent product isolation.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Addition of Reagents (Substrate, Catalyst, Base, Solvent, Alkyne) setup->addition reaction Reaction (Stirring at specified temperature) addition->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

Functionalization of the C5-Iodo Position of 6-Fluoro-5-iodoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the C5-iodo position of 6-fluoro-5-iodoquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the wide range of functionalities that can be introduced at this position, enabling the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below focus on robust and widely applicable palladium-catalyzed cross-coupling reactions.

Introduction to C5-Functionalization of this compound

The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of a fluorine atom at the C6 position can enhance metabolic stability and binding affinity. Further functionalization at the C5 position allows for the exploration of chemical space and the fine-tuning of physicochemical and pharmacological properties. The C5-iodo substituent serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This opens avenues for the synthesis of diverse libraries of 6-fluoro-5-substituted quinolines for screening in drug discovery programs.

Summary of Cross-Coupling Reactions

A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize the C5-iodo position of this compound. The choice of reaction depends on the desired functionality to be introduced. Below is a summary of common cross-coupling reactions with their respective coupling partners.

Reaction Coupling Partner Bond Formed Typical Functional Groups Introduced
Suzuki-Miyaura Coupling Organoboron Reagents (Boronic acids, Boronic esters)C-CAryl, Heteroaryl, Vinyl, Alkyl
Sonogashira Coupling Terminal AlkynesC-C (sp²-sp)Alkynyl
Buchwald-Hartwig Amination Amines, AmidesC-NPrimary amines, Secondary amines, Anilines, Amides
Heck Coupling AlkenesC-CSubstituted Alkenes
Stille Coupling OrganostannanesC-CAryl, Heteroaryl, Vinyl, Alkyl, Alkynyl
Negishi Coupling Organozinc ReagentsC-CAryl, Heteroaryl, Vinyl, Alkyl, Benzyl

Experimental Protocols

The following section provides detailed experimental protocols for the most common and versatile cross-coupling reactions for the functionalization of this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-fluoroquinolines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the introduction of aryl and heteroaryl moieties.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products quinoline This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) quinoline->catalyst + boronic_acid Arylboronic Acid (or boronic ester) boronic_acid->catalyst + product 5-Aryl-6-fluoroquinoline catalyst->product Heat base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Dioxane/H₂O, Toluene/H₂O) byproduct Boron Byproducts

Caption: Suzuki-Miyaura coupling workflow.

Protocol:

  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-fluoroquinoline.

Quantitative Data (Representative Examples):

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100892
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901678
Sonogashira Coupling: Synthesis of 5-Alkynyl-6-fluoroquinolines

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, enabling the introduction of various alkynyl groups. A copper-free protocol is often preferred to avoid the formation of alkyne homocoupling byproducts.

Reaction Scheme:

Sonogashira cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products quinoline This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) quinoline->catalyst + alkyne Terminal Alkyne alkyne->catalyst + product 5-Alkynyl-6-fluoroquinoline catalyst->product Room Temp to Heat cocatalyst Cu(I) Cocatalyst (e.g., CuI) (optional) base Base (e.g., Et₃N, DIPA) solvent Solvent (e.g., THF, DMF)

Caption: Sonogashira coupling workflow.

Protocol (Copper-Free):

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add the terminal alkyne (1.2-1.5 equiv.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equiv.).

  • Add a suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

  • Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature to 60 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-6-fluoroquinoline.

Quantitative Data (Representative Examples):

Terminal AlkyneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄Et₃NTHFRT695
1-HexynePdCl₂(PPh₃)₂DIPADMF50488
TrimethylsilylacetylenePd(PPh₃)₄Et₃NTHFRT891
Buchwald-Hartwig Amination: Synthesis of 5-Amino-6-fluoroquinolines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products quinoline This compound catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) quinoline->catalyst + amine Amine (Primary or Secondary) amine->catalyst + product 5-Amino-6-fluoroquinoline catalyst->product Heat ligand Ligand (e.g., Xantphos, BINAP) base Base (e.g., NaOᵗBu, Cs₂CO₃) solvent Solvent (e.g., Toluene, Dioxane)

Caption: Buchwald-Hartwig amination workflow.

Protocol:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.10 equiv.), and a base such as sodium tert-butoxide (NaOᵗBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.) to a reaction vessel.

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat the mixture to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 5-amino-6-fluoroquinoline.

Quantitative Data (Representative Examples):

AminePrecatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOᵗBuToluene1001289
AnilinePd₂(dba)₃ / BINAPCs₂CO₃Dioxane1101875
BenzylaminePd₂(dba)₃ / XantphosNaOᵗBuToluene901082

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere where necessary.

  • Organotin reagents used in Stille coupling are toxic and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The functionalization of the C5-iodo position of this compound via palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the synthesis of a diverse range of novel quinoline derivatives. The protocols provided herein offer a starting point for the development of new compounds for applications in drug discovery and materials science. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

Application Notes and Protocols for the Synthesis of PET Ligands Using 6-Fluoro-5-iodoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-fluoro-5-iodoquinoline as a precursor for the synthesis of fluorine-18 ([¹⁸F]) labeled Positron Emission Tomography (PET) ligands. While direct literature precedent for this specific precursor is limited, the following protocols are based on well-established radiofluorination methodologies for structurally similar iodo- and chloro-quinoline derivatives.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Consequently, the development of quinoline-based PET ligands is of significant interest for in vivo imaging of various biological targets, including receptors and enzymes in the central nervous system and peripheral tissues. This compound represents a promising precursor for the synthesis of 6-[¹⁸F]fluoroquinoline derivatives through nucleophilic radiofluorination. The presence of an iodine atom at the 5-position offers a reactive site for the introduction of [¹⁸F]fluoride, while the existing fluorine at the 6-position can be leveraged for modulating the physicochemical properties of the final PET ligand.

Potential Applications

PET ligands derived from this compound could potentially target a range of biological entities, including but not limited to:

  • Serotonin 5-HT6 Receptors: Implicated in cognitive function and targeted for the development of therapeutics for Alzheimer's disease and other cognitive disorders.

  • Cannabinoid Type 2 (CB2) Receptors: Involved in inflammatory processes and neuroinflammation, making them a target for imaging in neurodegenerative diseases.

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Often overexpressed in cancer and are key targets for oncology drug development.

Radiosynthesis Strategies

Two primary strategies are presented for the radiosynthesis of 6-[¹⁸F]fluoro-5-substituted-quinoline PET ligands from a this compound precursor: traditional nucleophilic aromatic substitution (SₙAr) and a more modern copper-mediated radiofluorination.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)

This protocol is adapted from the synthesis of similar [¹⁸F]fluoroquinoline derivatives from halo-quinoline precursors. The iodine atom in this compound is expected to be a good leaving group for nucleophilic substitution with [¹⁸F]fluoride.

Experimental Protocol

1. Preparation of [¹⁸F]Fluoride:

  • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction by proton bombardment of [¹⁸O]H₂O in a cyclotron.

  • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

  • Elute the [¹⁸F]fluoride from the cartridge using an aqueous solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃ or tetrabutylammonium bicarbonate).

2. Azeotropic Drying:

  • Transfer the eluted [¹⁸F]fluoride solution to a reaction vessel.

  • Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile at 110-120 °C under a stream of nitrogen until no more water is present. Repeat this step 2-3 times to ensure complete dryness.

3. Radiofluorination Reaction:

  • Dissolve the this compound precursor (1-5 mg) in a suitable anhydrous aprotic solvent (e.g., DMSO, DMF, or sulfolane).

  • Add the precursor solution to the dried [¹⁸F]fluoride/phase transfer catalyst complex.

  • Heat the reaction mixture at a high temperature (typically 120-180 °C) for 10-30 minutes. Monitor the reaction progress by radio-TLC.

4. Purification:

  • After cooling, quench the reaction with water.

  • Purify the crude reaction mixture using semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase to isolate the desired 6-[¹⁸F]fluoro-5-substituted-quinoline product.

5. Formulation:

  • Collect the HPLC fraction containing the product.

  • Remove the organic solvent under reduced pressure.

  • Reformulate the final product in a sterile, pyrogen-free solution (e.g., physiological saline with a small percentage of ethanol) for in vivo use.

Protocol 2: Copper-Mediated Radiofluorination

This protocol describes a more recent and often more efficient method for the radiofluorination of electron-rich and unactivated aromatic rings, which can be challenging for traditional SₙAr reactions. This method is based on the copper-mediated radiofluorination of arylstannane or arylboronate precursors. For this protocol, the this compound would first need to be converted to the corresponding 5-trimethylstannyl or 5-pinacolboronate derivative.

Experimental Protocol

1. Precursor Synthesis:

  • Synthesize the 6-fluoro-5-(trimethylstannyl)quinoline or 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline precursor from this compound using standard organometallic chemistry techniques.

2. Preparation of [¹⁸F]Fluoride and Drying:

  • Follow steps 1 and 2 from Protocol 1 to obtain dry [¹⁸F]fluoride/phase transfer catalyst complex.

3. Copper-Mediated Radiofluorination:

  • In a reaction vessel, dissolve the organostannane or organoborane precursor (1-5 mg) and a copper(II) catalyst (e.g., Cu(OTf)₂ or a pre-formed copper-ligand complex) in an anhydrous aprotic solvent (e.g., DMA, DMF).

  • Add the dried [¹⁸F]fluoride complex to the precursor/catalyst solution.

  • Add a suitable ligand, such as pyridine or a substituted pyridine, to the reaction mixture.

  • Heat the reaction at 110-160 °C for 10-20 minutes.

4. Purification and Formulation:

  • Follow steps 4 and 5 from Protocol 1 for purification and formulation of the final PET ligand.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of a hypothetical 6-[¹⁸F]fluoro-5-substituted-quinoline PET ligand, based on reported values for analogous [¹⁸F]fluoroquinoline syntheses.[1][2][3][4]

ParameterProtocol 1 (SₙAr)Protocol 2 (Cu-Mediated)
Precursor This compound6-Fluoro-5-(trimethylstannyl)quinoline
Radiochemical Yield (decay-corrected) 10-30%20-50%
Molar Activity (at end of synthesis) > 37 GBq/µmol (> 1 Ci/µmol)> 74 GBq/µmol (> 2 Ci/µmol)
Total Synthesis Time 60-90 minutes50-80 minutes
Radiochemical Purity > 98%> 98%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_f18_production [¹⁸F]Fluoride Production cluster_synthesis Radiosynthesis cyclotron Cyclotron ¹⁸O(p,n)¹⁸F trapping Anion Exchange Cartridge cyclotron->trapping elution Elution with PTC Solution trapping->elution drying Azeotropic Drying elution->drying reaction Radiofluorination (SₙAr or Cu-mediated) drying->reaction precursor This compound (or Stannyl/Boronate derivative) precursor->reaction purification HPLC Purification reaction->purification formulation Formulation in Saline/Ethanol purification->formulation qc Quality Control (RC Purity, Molar Activity) formulation->qc final_product Final PET Ligand for Injection qc->final_product

Caption: General experimental workflow for the synthesis of a 6-[¹⁸F]fluoroquinoline PET ligand.

Signaling Pathway: 5-HT6 Receptor

The following diagram illustrates the canonical signaling pathway of the serotonin 5-HT6 receptor, a potential target for quinoline-based PET ligands.[5][6][7][8][9]

signaling_pathway ligand 5-HT (Serotonin) or Agonist Ligand receptor 5-HT6 Receptor ligand->receptor Binds g_protein Gαs Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates creb CREB (Transcription Factor) pka->creb Phosphorylates gene_expression Gene Expression (Neuronal Plasticity, Cognition) creb->gene_expression Regulates

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of 6-fluoro-5-iodoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with homocoupling byproducts in the Sonogashira reaction of 6-fluoro-5-iodoquinoline. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to optimize your reaction outcomes.

Troubleshooting Guide

This section addresses common issues leading to the formation of undesired 1,3-diyne (homocoupling) byproducts.

Q1: I am observing a significant amount of alkyne homocoupling byproduct. What is the primary cause and how can I prevent it?

A1: The primary cause of homocoupling, often referred to as Glaser or Hay coupling, is the copper-catalyzed oxidative dimerization of the terminal alkyne.[1][2][3] This side reaction is highly promoted by the presence of oxygen.[2][3] The copper(I) acetylide intermediate, crucial for the Sonogashira cycle, can be oxidized to copper(II), which then facilitates the dimerization of the alkyne.[4]

Primary Solutions:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. The reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen).[1] Employing techniques like freeze-pump-thaw cycles for degassing the solvent and reaction mixture is highly effective. Ensure all reagents are stored and handled under inert conditions.

  • Copper-Free Conditions: Eliminating the copper co-catalyst is a direct method to prevent Glaser coupling.[1][5][6] Numerous copper-free protocols have been developed and can be highly effective, though they may require adjustments to ligands, bases, or solvents.[7]

  • Use of a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can help scavenge trace amounts of oxygen, significantly diminishing homocoupling.[2]

Q2: My reaction still produces byproducts even under an inert atmosphere. What other reaction parameters should I optimize?

A2: If homocoupling persists, several other parameters can be fine-tuned. The concentration of the terminal alkyne, choice of catalyst system, solvent, base, and temperature all play crucial roles.

Secondary Optimization Strategies:

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, which kinetically disfavors the bimolecular homocoupling reaction.[2]

  • Ligand Selection: The choice of ligand on the palladium center is critical. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3) or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway.[4]

  • Solvent and Base Selection: The solvent must effectively dissolve all reaction components, including the polar catalyst complexes and nonpolar organic substrates.[8] The base is crucial for deprotonating the alkyne; tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can also be effective and may reduce side reactions.[1][9][10]

  • Temperature Control: Since this compound is an aryl iodide, it is a highly reactive substrate.[1] The reaction can often be performed at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[1] Running the reaction at the lowest effective temperature can help minimize side reactions.[11]

Summary of Key Parameters to Minimize Homocoupling
ParameterIssue Leading to HomocouplingRecommended Action to Minimize HomocouplingRationale
Atmosphere Presence of oxygen promotes oxidative dimerization of the alkyne.[3]Maintain a strict inert atmosphere (Argon/Nitrogen) using Schlenk techniques or a glovebox.[1] Consider a dilute H₂ atmosphere.[2]Prevents the oxidation of Cu(I) acetylide, which catalyzes the Glaser coupling side reaction.[4]
Copper Co-catalyst Copper is the primary catalyst for the Glaser homocoupling side reaction.[12]Use a copper-free protocol.[6][7] If using copper, ensure CuI is high purity and used in minimal effective amounts (e.g., 1-5 mol%).Eliminates the catalyst responsible for the primary side reaction.[5]
Alkyne Concentration High concentration of terminal alkyne favors the bimolecular homocoupling reaction.Add the terminal alkyne slowly over a period of time using a syringe pump.[2]Keeps the instantaneous concentration of the alkyne low, disfavoring dimerization.
Palladium Ligand Inefficient catalytic turnover of the desired cross-coupling reaction.Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or NHC ligands.[4][13]These ligands promote faster oxidative addition and reductive elimination, accelerating the desired Sonogashira cycle over the side reaction.[4]
Base Suboptimal deprotonation of the alkyne or side reactions with the base.Screen both amine bases (e.g., TEA, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[9][10] Ensure the base is dry and pure.[11]The choice of base can significantly affect catalyst stability and reaction kinetics.[9]
Solvent Poor solubility of reagents/catalysts; solvent participation in side reactions.Use dry, degassed, high-purity solvents. Aprotic polar solvents like DMF, NMP, or THF are common.[9][11]Proper solvation is essential for efficient reaction kinetics.[8] THF has been anecdotally reported to sometimes promote palladium black formation.[11]
Temperature High temperatures can accelerate the rate of side reactions.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For reactive aryl iodides, room temperature is often sufficient.[1]Lower temperatures can increase the selectivity for the desired cross-coupling product.

Frequently Asked Questions (FAQs)

Q3: What is the detailed mechanism of Glaser-Hay homocoupling and how does it compete with the Sonogashira reaction?

A3: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex to proceed with the cross-coupling.[4]

However, in the presence of an oxidant like O₂, the copper acetylide can undergo oxidative homocoupling (Glaser coupling). This process involves the oxidation of two Cu(I) acetylide molecules to form a Cu(II) species and the 1,3-diyne byproduct.[3] This pathway directly consumes the key copper acetylide intermediate, preventing it from participating in the desired Sonogashira cycle and thus reducing the yield of the cross-coupled product.

G cluster_0 Sonogashira Cycle (Desired) cluster_1 Copper Cycle & Homocoupling (Side Reaction) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdCCR Ar-Pd(II)L₂(C≡CR) ArPdX->ArPdCCR Transmetalation Product Ar-C≡CR ArPdCCR->Product Reductive Elimination Alkyne R-C≡C-H CuCCR Cu(I)-C≡CR Alkyne->CuCCR Deprotonation (Base) CuX Cu(I)X CuX->CuCCR CuCCR->ArPdX Transmetalation (to Pd cycle) Diyne R-C≡C-C≡C-R CuCCR->Diyne Oxidative Homocoupling (O₂ present)

Caption: Sonogashira cycle vs. competing Glaser homocoupling pathway.

Q4: Is this compound particularly susceptible to issues in Sonogashira coupling?

A4: this compound has both favorable and potentially challenging characteristics. As an aryl iodide, the C-I bond is weak, making it highly reactive and favorable for oxidative addition to the Pd(0) center, which is the rate-limiting step.[1][3] This high reactivity allows for the use of mild reaction conditions. However, the quinoline nitrogen is a potential ligand for both palladium and copper. This coordination could potentially sequester the catalyst, impacting its efficiency.[14] If you observe low conversion, consider using ligands that bind more strongly to the palladium center to prevent inhibition by the substrate.

Q5: If I switch to a copper-free protocol, what are the key changes I need to make?

A5: Switching to a copper-free protocol requires several adjustments, as the mechanism for alkyne activation changes.[4][7]

  • Base: A stronger base or a higher concentration of an amine base is often required to deprotonate the alkyne without the assistance of copper.[5]

  • Ligands: Palladium complexes with specific ligands, such as bulky phosphines, N-heterocyclic carbenes (NHCs), or specialized nitrogen-based ligands, are often employed to facilitate the reaction.[4][7]

  • Solvent: The choice of solvent can be even more critical in copper-free systems to ensure all components remain in solution and the catalytic cycle proceeds efficiently.[8][15]

  • Additives: Sometimes, additives like tetra-n-butylammonium salts (e.g., TBAB) are used to improve catalyst stability and performance.[1]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (Copper-Catalyzed, Low Homocoupling)

This protocol is optimized for minimizing homocoupling by rigorously excluding oxygen.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add freshly distilled and degassed solvent (e.g., THF or DMF, approx. 0.1 M concentration relative to the aryl iodide) and a degassed amine base (e.g., triethylamine, 3.0 equiv) via a gas-tight syringe.

  • Freeze-Pump-Thaw: For maximum oxygen removal, freeze the mixture with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw under the inert gas atmosphere. Repeat this cycle three times.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise or via syringe pump over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the primary source of Glaser coupling.

  • Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv, 5 mol%), and a base (e.g., anhydrous K₂CO₃, 2.0 equiv).

  • Degassing: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.

  • Solvent and Reagent Addition: Add dry, degassed solvent (e.g., NMP or DMF). Add the terminal alkyne (1.5 equiv).

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C, optimization may be required). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic base and rinse with solvent. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Troubleshooting Workflow

If you are facing issues with homocoupling, follow this logical workflow to diagnose and solve the problem.

G Start Start: High Homocoupling Observed Check_O2 Is the reaction rigorously deoxygenated (e.g., freeze-pump-thaw)? Start->Check_O2 Implement_O2_Exclusion Action: Improve degassing technique. Use Schlenk line or glovebox. Check_O2->Implement_O2_Exclusion No Check_Copper Is homocoupling still high? Check_O2->Check_Copper Yes Implement_O2_Exclusion->Check_O2 Re-evaluate Switch_to_Cu_Free Action: Switch to a copper-free protocol. Check_Copper->Switch_to_Cu_Free Yes Optimize_Cu_Reaction Is a copper-free reaction not feasible? Check_Copper->Optimize_Cu_Reaction No Success Success: Minimized Homocoupling Switch_to_Cu_Free->Success Optimize_Cu_Reaction->Switch_to_Cu_Free No Slow_Addition Action: Add alkyne slowly via syringe pump. Optimize_Cu_Reaction->Slow_Addition Yes Check_Ligand_Base Is homocoupling still an issue? Slow_Addition->Check_Ligand_Base Optimize_Ligand_Base Action: Screen alternative ligands (e.g., bulky phosphines) and bases (e.g., inorganic). Check_Ligand_Base->Optimize_Ligand_Base Yes Check_Ligand_Base->Success No Check_Temp Is homocoupling still an issue? Optimize_Ligand_Base->Check_Temp Lower_Temp Action: Lower the reaction temperature. Check_Temp->Lower_Temp Yes Check_Temp->Success No Lower_Temp->Success

Caption: A logical workflow for troubleshooting homocoupling byproducts.

References

Technical Support Center: Palladium-Catalyzed Reactions of 6-Fluoro-5-Iodoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-fluoro-5-iodoquinoline in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Cross-Coupled Product and Significant Formation of 6-Fluoroquinoline (Hydrodehalogenation Byproduct)

  • Question: My Suzuki/Sonogashira/Heck/Buchwald-Hartwig reaction with this compound is resulting in a low yield of the desired product, and I am isolating a significant amount of 6-fluoroquinoline. What is causing this, and how can I prevent it?

  • Answer: The formation of 6-fluoroquinoline is a result of a common side reaction known as hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom.[1][2] This can be caused by several factors:

    • Hydrogen Source: The hydrogen atom can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or even water.[3]

    • Reaction Conditions: Elevated temperatures and prolonged reaction times can favor hydrodehalogenation.

    • Catalyst System: The choice of palladium catalyst and ligand can influence the rate of hydrodehalogenation relative to the desired cross-coupling.

    Troubleshooting Strategies:

    • Solvent Choice: Use anhydrous solvents and consider switching from protic solvents like alcohols to aprotic solvents such as dioxane, THF, or toluene.

    • Base Selection: Employ non-coordinating, anhydrous bases. If using a hydroxide or alkoxide base, ensure strictly anhydrous conditions.

    • Ligand Selection: Bulky, electron-rich phosphine ligands can often promote the desired reductive elimination step over side reactions.[4] Consider using ligands like those from the Buchwald or Hartwig portfolio (e.g., XPhos, SPhos).

    • Temperature and Time: Optimize the reaction temperature and time. Run the reaction at the lowest temperature that still provides a reasonable reaction rate and monitor the reaction progress to avoid unnecessarily long reaction times.

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can influence catalyst activity and side reactions.

Issue 2: Formation of a Dimeric Byproduct (5,5'-Bi-6,6'-difluoroquinoline)

  • Question: In my cross-coupling reaction, I am observing the formation of a significant amount of a homocoupled byproduct, 5,5'-bi-6,6'-difluoroquinoline. How can I suppress this side reaction?

  • Answer: The formation of the dimer is due to a side reaction called homocoupling, where two molecules of the starting aryl halide react with each other.[5][6] This is a common issue, particularly with reactive aryl iodides.

    Troubleshooting Strategies:

    • Control of Pd(0)/Pd(II) Ratio: Homocoupling can be promoted by the presence of Pd(II) species. The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.[7] However, be cautious as strong reducing agents can promote hydrodehalogenation.

    • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.

    • Stoichiometry: Ensure the stoichiometry of the coupling partners is carefully controlled. A slight excess of the boronic acid/ester (in Suzuki coupling) or other coupling partner may help favor the cross-coupling pathway.

    • Oxygen Exclusion: Rigorous exclusion of oxygen is crucial, as its presence can promote the formation of Pd(II) species that lead to homocoupling.[7][8]

Frequently Asked Questions (FAQs)

Q1: Why is the C-I bond more reactive than the C-F bond in this compound in palladium catalysis?

A1: The reactivity of a carbon-halogen bond in palladium-catalyzed oxidative addition generally follows the trend C-I > C-Br > C-Cl >> C-F. The C-I bond is significantly weaker and more polarizable than the C-F bond, making it much more susceptible to oxidative addition to the Pd(0) catalyst. The C-F bond is very strong and generally unreactive under standard palladium cross-coupling conditions.

Q2: Can the fluorine atom at the 6-position influence the reactivity of the C-I bond at the 5-position?

A2: Yes, the electron-withdrawing nature of the fluorine atom can have an electronic effect on the quinoline ring system. This can make the C-I bond more electron-deficient and potentially more reactive towards oxidative addition. However, this electronic effect can also influence the rates of subsequent steps in the catalytic cycle.

Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: A good starting point would be to use a Pd(0) precatalyst like Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos). A common base to try is K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or toluene/water. The reaction is typically heated, but the optimal temperature should be determined empirically.

Q4: How can I effectively remove the homocoupled dimer and hydrodehalogenated byproducts from my desired product?

A4: Purification can often be achieved using column chromatography on silica gel. The polarity difference between the desired cross-coupled product, the homocoupled dimer, and the hydrodehalogenated 6-fluoroquinoline is usually sufficient for separation. Recrystallization can also be an effective purification method if a suitable solvent system is found.

Q5: Are there any specific safety precautions I should take when working with this compound and palladium catalysts?

A5: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Palladium catalysts, especially finely divided ones, can be pyrophoric. Organophosphine ligands can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Data Presentation

Table 1: Impact of Reaction Parameters on Side Product Formation in Palladium-Catalyzed Cross-Coupling of Aryl Iodides (General Trends)

ParameterConditionEffect on HydrodehalogenationEffect on HomocouplingReference(s)
Solvent Protic (e.g., alcohols)Can increaseNo significant effect[3]
Aprotic (e.g., THF, Dioxane)Can decreaseNo significant effect
Base Strong, protic (e.g., NaOH, NaOMe)Can increaseCan increase
Weaker, anhydrous (e.g., K₂CO₃, CsF)Can decreaseCan decrease[1]
Ligand Bulky, electron-rich phosphinesCan decreaseCan decrease[4]
Less sterically demanding ligandsMay increaseMay increase
Temperature HighIncreasesIncreases
LowDecreasesDecreases
Atmosphere Presence of OxygenCan increase catalyst decompositionSignificantly increases[7][8]
Inert (N₂, Ar)Minimizes side reactionsMinimizes[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Palladium_Catalysis_Side_Reactions cluster_main_cycle Desired Cross-Coupling Pathway cluster_side_reactions Side Reaction Pathways cluster_hydrodehalogenation Hydrodehalogenation cluster_homocoupling Homocoupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) ArPdI Ar-Pd(II)-I Pd0->ArPdI Oxidative Addition OxAdd->ArPdI + Ar-I Transmetal Transmetalation (R-M) ArPdR Ar-Pd(II)-R ArPdI->ArPdR Transmetalation ArPdI_H Ar-Pd(II)-I ArPdI_Homo Ar-Pd(II)-I Transmetal->ArPdR + R-M RedElim Reductive Elimination Product Ar-R (Desired Product) ArPdR->Product Reductive Elimination RedElim->Product Product->Pd0 Hydro Protonolysis/ Reductive Process ArH Ar-H (Byproduct) Hydro->ArH ArPdI_H->Hydro + 'H' source Homo_Transmetal Transmetalation (Ar-I) ArPdAr Ar-Pd(II)-Ar Homo_Transmetal->ArPdAr Homo_RedElim Reductive Elimination ArPdAr->Homo_RedElim ArAr Ar-Ar (Byproduct) Homo_RedElim->ArAr ArPdI_Homo->Homo_Transmetal + Ar-I

Figure 1: Catalytic cycle of a palladium-catalyzed cross-coupling reaction showing the points of divergence to common side reactions: hydrodehalogenation and homocoupling.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Haloquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in the cross-coupling of haloquinolines.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling of 8-bromoquinoline with phenylboronic acid is giving a very low yield, and I observe a significant amount of starting material. What are the possible causes and solutions?

Answer:

Low yields in the Suzuki-Miyaura coupling of haloquinolines can stem from several factors related to catalyst deactivation. The primary suspect is often the coordinating effect of the quinoline nitrogen, which can poison the palladium catalyst.[1]

Possible Causes and Troubleshooting Steps:

  • Catalyst Poisoning by Quinoline Nitrogen: The lone pair of electrons on the quinoline's nitrogen atom can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.

    • Solution: Employ bulky phosphine ligands. Ligands with significant steric hindrance, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can prevent the quinoline nitrogen from binding to the palladium center, thus preserving the catalyst's activity. These bulky ligands promote the desired catalytic cycle.

  • Inadequate Catalyst Pre-activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.[2]

    • Solution: Ensure your reaction conditions promote the in situ reduction of the precatalyst. The choice of solvent and base can be critical. For instance, using a base like potassium carbonate in an aqueous solvent mixture can facilitate this reduction.[3]

  • Poor Reagent Quality: Impurities in your haloquinoline, boronic acid, or solvent can deactivate the catalyst. Water content in the solvent, for example, can lead to the formation of palladium hydroxo species that are less active.

    • Solution: Use freshly purified reagents and anhydrous solvents. Degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4]

  • Incorrect Base Selection: The choice and physical form of the base are critical. An inappropriate base can lead to side reactions or fail to efficiently promote the transmetalation step.

    • Solution: For Suzuki couplings of heteroaromatic halides, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[5] Ensure the base is finely powdered to maximize its surface area and reactivity. In some cases, the granular form of a base can lead to irreproducible results.[4]

Problem 2: Formation of Black Precipitate (Palladium Black)

Question: During my Heck coupling of 3-chloroquinoline, I noticed the formation of a black precipitate, and the reaction stalled. What is this precipitate, and how can I prevent it?

Answer:

The black precipitate is likely palladium black, which consists of agglomerated, catalytically inactive palladium nanoparticles. Its formation is a common catalyst deactivation pathway, particularly at elevated temperatures.[6]

Possible Causes and Troubleshooting Steps:

  • Ligand Dissociation/Degradation: At high temperatures, the phosphine ligands can dissociate from the palladium center or degrade. The resulting "naked" palladium atoms are prone to aggregation, forming palladium black.

    • Solution 1: Use More Robust Ligands: N-heterocyclic carbene (NHC) ligands are generally more thermally stable than phosphine ligands and can prevent the formation of palladium black.[7]

    • Solution 2: Lower Reaction Temperature: If possible, lowering the reaction temperature can reduce the rate of ligand dissociation and palladium agglomeration. This may require a more active catalyst system or a longer reaction time.

  • High Catalyst Loading: Using an unnecessarily high concentration of the palladium catalyst can increase the likelihood of aggregation.

    • Solution: Optimize the catalyst loading. Often, a lower catalyst loading (e.g., 0.5-1 mol%) is sufficient and can minimize the formation of palladium black.

  • Solvent Effects: The choice of solvent can influence the stability of the catalytic species.

    • Solution: Screen different solvents. A more coordinating solvent might help stabilize the palladium intermediates and prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with haloquinolines more challenging than with simple aryl halides?

A1: The primary challenge arises from the nitrogen atom in the quinoline ring. This nitrogen can act as a Lewis base and coordinate to the palladium catalyst, effectively "poisoning" it by forming stable, catalytically inactive complexes. This coordination competes with the desired steps of the catalytic cycle, such as oxidative addition and reductive elimination, leading to lower yields and slower reaction rates.[1]

Q2: How do I choose the right ligand for a cross-coupling reaction involving a haloquinoline?

A2: The ideal ligand should be both electron-rich and sterically bulky.

  • Electron-richness: Enhances the rate of oxidative addition, which is often the rate-limiting step.

  • Steric bulk: Physically blocks the quinoline nitrogen from coordinating to the palladium center, thus preventing catalyst deactivation.

Examples of effective ligands include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).

Q3: What is the role of the base in these reactions, and how does it affect catalyst stability?

A3: The base plays several crucial roles in cross-coupling reactions:

  • In Suzuki-Miyaura coupling: It facilitates the transmetalation step by forming a more nucleophilic boronate species.

  • In Heck and Sonogashira coupling: It neutralizes the hydrogen halide (HX) generated during the reaction.

  • In Buchwald-Hartwig amination: It deprotonates the amine, making it a better nucleophile.[5]

The choice of base can also impact catalyst stability. Strong bases like sodium tert-butoxide (NaOt-Bu) can sometimes lead to ligand degradation or side reactions, while weaker inorganic bases like K₂CO₃ or K₃PO₄ are often milder and can be more suitable for sensitive substrates.[5] The physical form of the base (powder vs. granules) can also affect the reaction's reproducibility.[4]

Q4: Can I regenerate a catalyst that has been deactivated?

A4: In some cases, catalyst regeneration is possible, but it is often challenging. For instance, palladium black can sometimes be redissolved and converted back to an active catalytic species, but this typically requires specific reagents and conditions and is not always practical in a standard laboratory setting. A more effective approach is to prevent deactivation in the first place by carefully selecting ligands, bases, and reaction conditions.

Data Presentation

Table 1: Comparison of Bases in the Buchwald-Hartwig Amination of 2-Chloroquinoline with Morpholine

EntryBaseSolventTemperature (°C)Yield (%)
1NaOt-BuToluene10092
2LHMDSToluene10085
3K₃PO₄Dioxane11078
4Cs₂CO₃Dioxane11072

This table summarizes typical yields based on literature precedents for similar substrates and is intended for comparative purposes.

Table 2: Effect of Phosphine Ligand on the Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid

EntryLigandCatalyst PrecursorBaseYield (%)
1SPhosPd₂(dba)₃K₃PO₄95
2XPhosPd₂(dba)₃K₃PO₄93
3P(t-Bu)₃Pd₂(dba)₃K₃PO₄88
4PPh₃Pd(PPh₃)₄K₂CO₃45

This table illustrates the general trend of improved yields with bulky, electron-rich phosphine ligands for heteroaromatic substrates.

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Haloquinoline

This protocol is designed to minimize catalyst deactivation when working with haloquinolines.

Materials:

  • Haloquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, finely powdered)

  • Dioxane/Water (5:1, 6 mL), degassed

Procedure:

  • To a flame-dried Schlenk flask, add the haloquinoline, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the degassed dioxane/water mixture.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and purge with argon for 10-15 minutes.

  • Heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways Active Pd(0) Catalyst Active Pd(0) Catalyst Catalytic Cycle Catalytic Cycle Active Pd(0) Catalyst->Catalytic Cycle Productive Pathway Pd Black Pd Black Active Pd(0) Catalyst->Pd Black Ligand Dissociation/ Aggregation Quinoline-Pd Complex Quinoline-Pd Complex Active Pd(0) Catalyst->Quinoline-Pd Complex Nitrogen Coordination Catalytic Cycle->Active Pd(0) Catalyst Regeneration Product Formation Product Formation Catalytic Cycle->Product Formation Degraded Ligand Species Degraded Ligand Species Catalytic Cycle->Degraded Ligand Species Ligand Degradation Deactivated Species Deactivated Species

Caption: Key pathways for palladium catalyst deactivation.

Troubleshooting_Workflow start Low Yield in Haloquinoline Cross-Coupling check_catalyst Is catalyst deactivation suspected? (e.g., Pd black formation) start->check_catalyst check_reagents Are reagents and solvents pure and degassed? check_catalyst->check_reagents No optimize_ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->optimize_ligand Yes optimize_base Screen bases (e.g., K3PO4, Cs2CO3) check_reagents->optimize_base Yes purify_reagents Purify reagents and degass solvents check_reagents->purify_reagents No success Improved Yield optimize_ligand->success optimize_base->success failure Re-evaluate Reaction Strategy purify_reagents->failure

Caption: Troubleshooting workflow for low-yielding reactions.

References

effect of base and solvent on Sonogashira coupling of 6-fluoro-5-iodoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 6-fluoro-5-iodoquinoline. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your outcomes.

Troubleshooting Common Issues

The Sonogashira coupling, while powerful, can present several challenges, especially with electron-deficient N-heterocyclic substrates like this compound. Here are some common problems and their potential solutions.

Issue Potential Cause(s) Troubleshooting Suggestions
Low to No Product Formation - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Deactivated alkyne- Use a fresh source of palladium catalyst and copper(I) iodide.[1] - Screen a variety of bases and solvents (see tables below for guidance). Amine bases like triethylamine or diisopropylethylamine (DIPEA) are common, but inorganic bases such as K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF or 1,4-dioxane can be effective, particularly in copper-free systems.[2] - Gradually increase the reaction temperature. While many Sonogashira couplings proceed at room temperature, electron-deficient substrates may require heating.[3] - Ensure the alkyne is of high purity. If using a silyl-protected alkyne, ensure complete deprotection.
Significant Homocoupling (Glaser Coupling) of the Alkyne - Presence of oxygen in the reaction mixture- High concentration of copper catalyst- Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4] - Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol.[4][5] Copper-free conditions can be particularly beneficial for aryl bromides and chlorides to avoid this side reaction.[5]
Formation of Palladium Black (Catalyst Decomposition) - High reaction temperature- Inappropriate solvent- Presence of impurities in reagents- Lower the reaction temperature.[1] - Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[1] Consider switching to a different solvent such as DMF or triethylamine (used as both base and solvent). - Use purified, dry, and degassed solvents and reagents. Impurities in the amine base can sometimes contribute to catalyst decomposition.
Incomplete Consumption of Starting Material - Insufficient catalyst loading- Short reaction time- Reversible side reactions- Increase the catalyst loading in small increments. - Extend the reaction time and monitor the progress by TLC or LC-MS. - Ensure the reaction goes to completion before workup.

Frequently Asked Questions (FAQs)

Q1: Which is more reactive in a dihaloquinoline, the bromo or the iodo substituent?

A1: In a dihaloquinoline containing both bromine and iodine, the Sonogashira coupling will preferentially occur at the site of the iodo substituent. This is because the C-I bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Br bond.[6]

Q2: Can I run the Sonogashira coupling of this compound under copper-free conditions?

A2: Yes, copper-free Sonogashira couplings are well-established and can be advantageous in minimizing the undesirable homocoupling of the terminal alkyne (Glaser coupling).[4][5] These reactions often require a suitable ligand and may use an inorganic base like Cs₂CO₃ or K₂CO₃ in a solvent such as 1,4-dioxane or DMF.

Q3: What is the role of the base in the Sonogashira coupling?

A3: The base plays a crucial dual role. Firstly, it deprotonates the terminal alkyne to form the reactive acetylide species. Secondly, it neutralizes the hydrogen halide (HI in this case) that is formed as a byproduct of the reaction.[7]

Q4: My reaction solution turns black, what does this indicate?

A4: The formation of a black precipitate is often indicative of the decomposition of the palladium(0) catalyst to palladium black.[1] This can lead to a cessation of the catalytic cycle and a low yield. See the troubleshooting guide for potential remedies.

Q5: How does the fluorine substituent at the 6-position affect the reaction?

A5: The fluorine atom is an electron-withdrawing group, which can make the quinoline ring more electron-deficient. This can potentially increase the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Data on Base and Solvent Effects

Table 1: Effect of Base on Sonogashira Coupling of a Substituted Pyridine Derivative

Reaction: Coupling of a bromocyanofluoro pyridine with a terminal alkyne.

EntryBaseSolventYield (%)
1Et₃NTHF/Et₃N~25 (low conversion)
2PiperidineTolueneNot specified
3K₃PO₄TolueneMixture of products

Note: The original study on a bromocyanofluoro pyridine derivative showed low conversion with Et₃N, suggesting that for some electron-deficient heterocycles, standard conditions may not be optimal and further screening is required.[8]

Table 2: Effect of Base and Solvent on a Copper-Free Sonogashira Coupling of an Aryl Bromide

Reaction: Coupling of 1-bromo-3,5-dimethoxybenzene with 3-ethynylpyridine.

EntryBaseSolventYield (%)
1DABCODichloromethane<50
2DABCOMethanol<50
3DABCOTHF62
4DABCO1,4-Dioxane74
5DABCODMF88
6DABCODMSO100
7NaOAcDMSO86
8K₂CO₃DMSO91
9Cs₂CO₃DMSOIneffective
10TMPDMSO97
11(i-Pr)₂NHDMSO96

This table demonstrates that for a copper-free system, polar aprotic solvents like DMSO and DMF tend to give higher yields. A range of both organic and inorganic bases can be effective.

Experimental Protocols

The following are representative experimental protocols for Sonogashira couplings on related heterocyclic systems. These should be adapted for the specific requirements of this compound and the chosen alkyne.

Protocol 1: Sonogashira Coupling of a Bromocyanofluoro Pyridine

This protocol uses a standard palladium catalyst with a copper(I) co-catalyst and an amine base.

Materials:

  • 6-bromo-3-fluoro-2-picolinonitrile (1.1 equiv)

  • Terminal alkyne (1 equiv)

  • Pd(PPh₃)₄ (0.15 equiv)

  • CuI (0.3 equiv)

  • THF/Et₃N (2:1 mixture)

Procedure:

  • To a degassed solution of 6-bromo-3-fluoro-2-picolinonitrile in a 2:1 mixture of THF and Et₃N, add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography.[8]

Protocol 2: Copper- and Amine-Free Sonogashira Coupling of a Dihaloquinoline Derivative

This modified protocol avoids the use of copper and amine bases.

Materials:

  • Substituted dihaloquinoline (1 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(dppf) (catalytic amount)

  • K₂CO₃ or Cs₂CO₃ (2 equiv)

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel, combine the dihaloquinoline, terminal alkyne, PdCl₂(dppf), and the inorganic base.

  • Add 1,4-dioxane as the solvent.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, perform an aqueous workup and purify the product by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Alkyne - Pd Catalyst & CuI - Base setup Assemble Glassware under Inert Atmosphere reagents->setup solvent Prepare Dry, Degassed Solvent solvent->setup addition Add Reagents and Solvent to Flask setup->addition stirring Stir at Desired Temperature addition->stirring monitoring Monitor Reaction by TLC or LC-MS stirring->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product Isolate Pure Product purification->product

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkynyl cu_x CuX transmetalation->cu_x regenerates reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 product R¹-C≡C-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide CuX, Base cu_acetylide->transmetalation base Base base->alkyne cu_x->alkyne

Caption: The generally accepted catalytic cycles for the Sonogashira coupling reaction.

References

Technical Support Center: Troubleshooting Suzuki Reactions with 6-Fluoro-5-Iodoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the electron-deficient substrate, 6-fluoro-5-iodoquinoline. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is not working. What are the most common reasons for failure?

Several factors can contribute to the failure of a Suzuki reaction with this specific substrate. The electron-withdrawing nature of the fluorine atom and the nitrogen in the quinoline ring can deactivate the C-I bond towards oxidative addition, a crucial step in the catalytic cycle. Common reasons for failure include:

  • Inactive Catalyst: The Pd(0) active catalyst may not be generated efficiently from the precatalyst, or it may have decomposed.

  • Poor Ligand Choice: The ligand may not be suitable for promoting the oxidative addition of the electron-deficient this compound.

  • Inappropriate Base or Solvent: The chosen base might not be effective in activating the boronic acid, or the solvent may not be optimal for the reaction.

  • Degradation of Boronic Acid: Boronic acids can be unstable and undergo protodeboronation (hydrolysis) or homocoupling, especially at elevated temperatures.[1][2]

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst and homocoupling of the boronic acid.[1]

Q2: I am observing low yields of my desired product. What are the likely causes and how can I improve the yield?

Low yields are often a result of incomplete conversion or the formation of side products. To improve the yield:

  • Optimize Reaction Temperature and Time: Systematically screen different temperatures. While higher temperatures can increase reaction rates, they can also lead to degradation of reactants or catalysts. An optimal balance is crucial.

  • Screen Catalysts and Ligands: For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands are often more effective.[3][4] Consider catalysts known to be robust for heteroaryl couplings.

  • Vary the Base and Solvent: The choice of base is critical for the transmetalation step.[5] A systematic screen of bases (e.g., carbonates, phosphates, fluorides) and solvents (e.g., dioxane, THF, toluene, DMF) can significantly impact the yield.[6]

  • Use a More Stable Boronic Acid Derivative: Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable than the corresponding boronic acids and release the active boron species slowly.[7][8]

Q3: I have identified several byproducts in my reaction mixture. What are they and how can I minimize their formation?

Common byproducts in Suzuki reactions include:

  • Homocoupling Product of the Boronic Acid: This arises from the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.[1] Solution: Ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (e.g., under argon or nitrogen).

  • Protodeboronation Product: This is the arene or heteroarene corresponding to your boronic acid, formed by the cleavage of the C-B bond. Solution: Use a less nucleophilic solvent, a milder base, or a more stable boronic acid derivative.

  • Dehalogenated Starting Material (6-fluoroquinoline): This can occur if the palladium intermediate reacts with a hydride source in the reaction mixture. Solution: Ensure anhydrous conditions and consider the source of potential hydrides (e.g., solvent impurities).

  • Homocoupling of this compound: This can occur but is generally less common than boronic acid homocoupling.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Reaction / Starting Material Unchanged Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more readily reduced to Pd(0).
Poor choice of ligandSwitch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or RuPhos.[7]
Ineffective baseScreen different bases like K3PO4, Cs2CO3, or KF. The solubility and strength of the base are critical.[9]
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20 °C.
Low Yield of Product Incomplete reactionIncrease reaction time and/or temperature.
Catalyst deactivationIncrease catalyst loading slightly or use a more robust catalyst system.
Suboptimal solventScreen different solvents such as dioxane, THF, toluene, or DMF, with and without water.[6]
Boronic acid instabilityUse a boronate ester (e.g., pinacol ester) or a trifluoroborate salt instead of the boronic acid.[7][8]
Formation of Homocoupling Byproduct (from Boronic Acid) Presence of oxygenThoroughly degas all solvents and reagents by sparging with an inert gas or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1]
Formation of Protodeboronation Byproduct Hydrolysis of boronic acidUse anhydrous solvents and reagents. Consider using a non-aqueous base like KF.
Reaction conditions too harshLower the reaction temperature or use a milder base.
Formation of Dehalogenated Starting Material Presence of a hydride sourceUse high-purity, anhydrous solvents. Avoid solvents that can act as hydride donors at high temperatures.

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K3PO4, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the ligand (if using a separate ligand). Then, add the degassed solvent (e.g., dioxane/water 4:1, 0.1-0.2 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)2 DiarylPd R-Pd(II)-R'(L_n) Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 R-R' CoupledProduct 6-Fluoro-5-arylquinoline (R-R') RedElim->CoupledProduct ArylHalide This compound (R-X) ArylHalide->OxAdd BoronicAcid Ar-B(OH)2 (R'-B(OR)2) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed? NoReaction No Reaction / Low Conversion Start->NoReaction Yes Byproducts Significant Byproducts Start->Byproducts Yes CheckCatalyst Check Catalyst Activity & Ligand Choice NoReaction->CheckCatalyst Degas Improve Degassing (Homocoupling) Byproducts->Degas StableBoron Use Boronate Ester/Salt (Protodeboronation) Byproducts->StableBoron OptimizeConditions Optimize Temp, Time, Base, Solvent CheckCatalyst->OptimizeConditions Success Successful Reaction OptimizeConditions->Success Degas->Success StableBoron->Success

Caption: A decision tree for troubleshooting failed Suzuki reactions.

References

Technical Support Center: Deiodination of 6-Fluoro-5-iodoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering deiodination as a side reaction during experiments with 6-fluoro-5-iodoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in my reaction with this compound?

A1: Deiodination is a side reaction where the iodine atom on your this compound is replaced by a hydrogen atom, leading to the formation of 6-fluoroquinoline as a byproduct. This is problematic as it consumes your starting material, reduces the yield of your desired product, and complicates the purification process. The C-I bond in aryl iodides can be susceptible to cleavage, particularly under the conditions used for cross-coupling reactions.[1][2]

Q2: What are the common palladium-catalyzed reactions where deiodination of this compound is observed?

A2: Deiodination is a known side reaction in several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction of the iodoquinoline with a boronic acid or ester.

  • Sonogashira Coupling: Reaction with a terminal alkyne.[3]

  • Buchwald-Hartwig Amination: Reaction with an amine.[4][5]

  • Heck Coupling: Reaction with an alkene.

Q3: What are the general mechanisms that lead to deiodination?

A3: Deiodination can occur through several pathways, primarily:

  • Reductive Dehalogenation: This is a common pathway in palladium-catalyzed reactions. It can be initiated by a hydride source in the reaction mixture. The hydride can originate from solvents (like alcohols), amines, or even water.[6] The palladium(II) intermediate formed after oxidative addition can react with a hydride source, leading to reductive elimination of the deiodinated product.

  • Radical Pathways: In some cases, radical intermediates can be formed, which then abstract a hydrogen atom from the solvent or other reagents to give the deiodinated product.

  • Hydrolytic Deiodination: In the presence of a base and water, direct hydrolysis of the C-I bond can sometimes occur, although this is generally less common for aryl iodides compared to other aryl halides.

Troubleshooting Guides

Issue 1: Significant formation of 6-fluoroquinoline during a Suzuki-Miyaura coupling reaction.

This guide provides a systematic approach to troubleshoot and minimize the formation of the deiodinated byproduct, 6-fluoroquinoline, during a Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_catalyst Catalyst System start High Deiodination Observed check_reagents 1. Reagent Quality Check start->check_reagents check_conditions 2. Reaction Condition Optimization check_reagents->check_conditions Reagents are pure reagent1 Use fresh, high-purity This compound check_catalyst 3. Catalyst System Modification check_conditions->check_catalyst Conditions optimized condition1 Lower reaction temperature end Deiodination Minimized check_catalyst->end Catalyst system effective catalyst1 Use a pre-catalyst to ensure active Pd(0) formation reagent2 Ensure boronic acid/ester is pure and dry reagent3 Use anhydrous, degassed solvents condition2 Reduce reaction time condition3 Screen different bases (e.g., K3PO4, Cs2CO3) catalyst2 Screen phosphine ligands (e.g., SPhos, XPhos) catalyst3 Lower catalyst loading

Caption: Troubleshooting workflow for minimizing deiodination in Suzuki-Miyaura coupling.

Troubleshooting Table for Suzuki-Miyaura Coupling

Parameter Potential Cause of Deiodination Recommended Action Expected Outcome
Solvent Presence of water or protic impurities can act as a proton source.[7]Use anhydrous, degassed solvents (e.g., toluene, dioxane, THF).Reduced availability of protons for the deiodination side reaction.
Base A highly reactive base can promote side reactions. The choice of base can influence the reaction mechanism.[8]Screen weaker inorganic bases like K3PO4 or Cs2CO3. Avoid strong organic bases if possible.A milder base may favor the desired coupling over deiodination.
Temperature Higher temperatures can increase the rate of deiodination.Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 60-80 °C).Lower thermal energy can decrease the rate of the undesired side reaction.
Catalyst/Ligand The ligand can influence the stability of the palladium intermediates and the rate of reductive elimination.[9]Use bulky, electron-rich phosphine ligands like SPhos or XPhos, which can promote the desired reductive elimination.Faster desired coupling can outcompete the deiodination pathway.
Reaction Time Prolonged reaction times can lead to catalyst decomposition and increased side products.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Minimized exposure of the product and intermediates to reaction conditions that favor deiodination.
Issue 2: Formation of 6-fluoroquinoline during a Sonogashira coupling reaction.

This guide focuses on troubleshooting deiodination during the coupling of this compound with a terminal alkyne.

Troubleshooting Workflow for Sonogashira Coupling

cluster_reagents Reagents & Atmosphere cluster_catalyst Catalyst System cluster_conditions Reaction Parameters start High Deiodination Observed check_reagents 1. Reagent and Atmosphere Control start->check_reagents check_catalyst 2. Catalyst System Evaluation check_reagents->check_catalyst Reagents pure, inert atmosphere reagent1 Use freshly distilled amine base (e.g., Et3N, DIPEA) check_conditions 3. Reaction Parameter Adjustment check_catalyst->check_conditions Catalyst system checked catalyst1 Use fresh Pd and Cu(I) catalysts end Deiodination Minimized check_conditions->end Parameters optimized condition1 Lower reaction temperature (e.g., room temperature to 50 °C) reagent2 Ensure rigorous degassing of all solvents and reagents reagent3 Maintain a positive pressure of an inert gas (Ar or N2) catalyst2 Consider a copper-free Sonogashira protocol catalyst3 Screen different phosphine ligands condition2 Slowly add the alkyne to the reaction mixture

Caption: Troubleshooting workflow to reduce deiodination in Sonogashira coupling.

Troubleshooting Table for Sonogashira Coupling

Parameter Potential Cause of Deiodination Recommended Action Expected Outcome
Atmosphere Presence of oxygen can lead to catalyst deactivation and side reactions.Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly.A well-maintained inert atmosphere preserves the active catalyst and reduces undesired pathways.
Amine Base Impurities in the amine base can be a source of reducing agents.Use a freshly distilled, high-purity amine base (e.g., triethylamine, diisopropylethylamine).Purer reagents reduce the chances of introducing contaminants that promote deiodination.
Copper(I) Co-catalyst The copper co-catalyst can sometimes promote side reactions.Consider a copper-free Sonogashira protocol.[3]Removing the copper co-catalyst can sometimes lead to a cleaner reaction profile.
Temperature Elevated temperatures can accelerate deiodination.Perform the reaction at a lower temperature, even room temperature if the reaction proceeds.[10]Milder conditions can significantly reduce the rate of the deiodination side reaction.
Ligand The choice of phosphine ligand can impact the catalytic cycle.Screen different phosphine ligands to find one that promotes the desired coupling at a faster rate than deiodination.An optimal ligand can improve the selectivity for the desired product.

Experimental Protocols

The following are representative protocols for common cross-coupling reactions. These should be adapted and optimized for your specific substrates and laboratory conditions.

Representative Protocol for a Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a suitable base such as K3PO4 (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and any additional ligand.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Representative Protocol for a Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., THF) and a freshly distilled amine base (e.g., triethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Representative Protocol for a Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and the point at which the deiodination side reaction can occur.

General Catalytic Cycle and Deiodination Side Reaction

pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (e.g., with R-B(OH)2) pd_intermediate->transmetalation deiodination Reductive Dehalogenation (Hydride Source) pd_intermediate->deiodination coupled_intermediate Ar-Pd(II)-R(L_n) transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination product Ar-R (Desired Product) reductive_elimination->product product->pd0 Regenerates Catalyst deiodinated_product Ar-H (Deiodinated Byproduct) deiodination->deiodinated_product deiodinated_product->pd0 Regenerates Catalyst

References

Technical Support Center: Purification of 6-Fluoro-5-iodoquinoline Products from Palladium Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 6-fluoro-5-iodoquinoline products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my this compound product?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern for the pharmaceutical industry due to potential toxicity.[1][2] Regulatory bodies like the FDA have stringent limits on heavy metal impurities in drug substances, often requiring levels below 10 ppm.[2] Furthermore, residual palladium can interfere with downstream reactions or biological assays.

Q2: What are the most common methods for removing palladium from API products?

A2: The most prevalent methods include treatment with solid-supported scavengers, purification by chromatography, crystallization, and treatment with activated carbon.[3][4] The choice of method depends on factors such as the scale of the reaction, the nature of the product, and the level of palladium contamination.

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials, often functionalized silica gels or polymers, that selectively bind to and remove palladium species from a solution.[5] Common functionalities include thiol and thiourea groups, which have a high affinity for palladium. The product is purified by simple filtration to remove the solid scavenger-palladium complex.

Q4: Can I use activated carbon to remove palladium from my this compound?

A4: Yes, activated carbon can be an effective and economical method for palladium removal.[6] It works by adsorbing the palladium species onto its porous surface. However, it may sometimes lead to loss of the desired product through non-specific binding.[6]

Q5: Is crystallization an effective method for palladium removal?

A5: Crystallization can be a powerful purification technique to reduce palladium levels.[3] However, its effectiveness is highly dependent on the crystallization solvent system and the tendency of the palladium species to co-crystallize with the product. In some cases, palladium impurities can even become concentrated within the crystal structure.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High palladium levels remaining after scavenger treatment. - Insufficient amount of scavenger used.- Suboptimal reaction conditions (time, temperature, solvent).- The form of palladium (e.g., Pd(0) vs. Pd(II)) is not effectively captured by the chosen scavenger.- Increase the equivalents of the scavenger (start with 4-8 molar equivalents relative to the residual metal).[5]- Increase the reaction time and/or temperature to improve kinetics.[7]- Screen different types of scavengers (e.g., thiol vs. thiourea-based) to find one with higher affinity for the specific palladium species in your reaction.[5]- Consider using a combination of scavengers.
Product loss during purification. - Non-specific binding of the product to the scavenger or activated carbon.- Co-precipitation of the product with the scavenger-palladium complex.- Reduce the amount of scavenger or activated carbon used.- Screen for a more selective scavenger.- Optimize the solvent system to minimize product adsorption.- For activated carbon, a thorough wash of the carbon cake with a suitable solvent after filtration can help recover adsorbed product.
Inconsistent palladium removal results. - Variation in the form of palladium in the crude product (e.g., soluble vs. colloidal).- Incomplete dissolution of the crude product during the scavenging process.- Ensure the crude product is fully dissolved in the chosen solvent before adding the scavenger.- Consider a pre-filtration step through Celite to remove any heterogeneous palladium particles before scavenger treatment.[8]- Standardize the work-up procedure to ensure consistency in the palladium species present.
Scavenger is difficult to filter. - Fine particles of the scavenger are passing through the filter.- The scavenger has swollen significantly in the chosen solvent.- Use a filter aid such as Celite.- Choose a scavenger with a larger particle size or a different support material (e.g., macroporous resin).- Select a solvent in which the scavenger exhibits minimal swelling.
Crystallization does not effectively remove palladium. - The palladium species is co-crystallizing with the product.- The palladium is trapped in the crystal lattice.- Screen different solvent systems for crystallization.- Consider adding a chelating agent to the mother liquor to keep the palladium solubilized.- A scavenger treatment prior to the final crystallization is often the most effective approach.

Experimental Protocols

Protocol 1: Palladium Removal using SiliaMetS® Thiol

This protocol provides a general procedure for using SiliaMetS® Thiol, a silica-based scavenger with thiol functional groups, for the removal of palladium from a solution of this compound.

Materials:

  • Crude this compound product containing palladium residues.

  • SiliaMetS® Thiol (SiliCycle Inc.).

  • An appropriate solvent in which the quinoline product is soluble (e.g., Toluene, THF, DCM).

  • Inert gas (Nitrogen or Argon).

  • Filter funnel and filter paper or a filter cartridge.

Procedure:

  • Dissolve the crude this compound product in a suitable solvent (e.g., 10 mL of solvent per 1 g of product).

  • Determine the initial palladium concentration in the solution via ICP-MS or a similar analytical technique.

  • Add SiliaMetS® Thiol to the solution. For initial screening, use 4-8 molar equivalents of the scavenger relative to the palladium content.[5]

  • Stir the mixture under an inert atmosphere at room temperature for 4-24 hours. The optimal time should be determined by monitoring the palladium concentration at different time points. For challenging cases, the temperature can be increased to 35-50 °C.[9][10]

  • Once the palladium level is acceptable, filter the mixture to remove the SiliaMetS® Thiol-palladium complex. Wash the collected solid with a small amount of fresh solvent.

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure to obtain the purified this compound product.

  • Analyze the final product for residual palladium content.

Protocol 2: Palladium Removal using QuadraPure™ TU

This protocol describes the use of QuadraPure™ TU, a macroporous polystyrene-based scavenger with thiourea functionality, for palladium removal.

Materials:

  • Crude this compound product containing palladium residues.

  • QuadraPure™ TU (Johnson Matthey).

  • An appropriate solvent (e.g., Toluene, THF, Dioxane).

  • Inert gas (Nitrogen or Argon).

  • Filtration apparatus.

Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Add QuadraPure™ TU to the solution. A typical starting point is 5g of resin per 100 mL of solution for a palladium concentration of around 1200 ppm.[7]

  • Stir the mixture at room temperature or elevated temperature (e.g., 50-60 °C) for 2-16 hours. The rate of scavenging can be increased by raising the temperature.[7]

  • Filter the mixture to remove the resin. Wash the resin with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the purified product.

  • Determine the final palladium concentration.

Protocol 3: Palladium Removal using Activated Carbon

This protocol outlines a general procedure for using activated carbon to reduce palladium contamination.

Materials:

  • Crude this compound product.

  • Activated Carbon (e.g., Darco® KB-B).

  • A suitable solvent (e.g., THF).

  • Celite®.

  • Filtration apparatus.

Procedure:

  • Dissolve the crude product in a suitable solvent like THF.

  • Add activated carbon to the solution. A common loading is 0.2 wt equivalent relative to the crude product.[6]

  • Stir the mixture at a moderately elevated temperature (e.g., 45 °C) for 12-18 hours.[6]

  • Allow the mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad thoroughly with the solvent to recover any adsorbed product.

  • Combine the filtrate and washings.

  • Remove the solvent in vacuo to obtain the purified product.

  • Analyze the product for palladium content.

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

Purification MethodScavenger/MaterialTypical LoadingTypical ConditionsInitial Pd (ppm)Final Pd (ppm)Reference
Scavenger ResinSiliaMetS® Thiol50 wt %THF/Water, 35°C, 17h>13002[9]
Scavenger ResinQuadraPure™ TU-Dioxane/Water, reflux, 16h-97% reduction[7]
Activated CarbonDarco® KB-B0.2 wtTHF, 45°C, 18h300<1[6]
Scavenger Resin + CrystallizationSiliaMetS® Thiol50 wt %THF/Water, 35°C, 17h, then crystallization>13002[9]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, the nature of the palladium catalyst used, and the properties of the product being purified. The data presented here are from literature examples and should be used as a general guide.

Visualizations

experimental_workflow cluster_start Start: Crude Product cluster_purification Purification Options cluster_process Process Steps cluster_end End: Purified Product crude Crude this compound (High Pd Content) dissolve Dissolve in Suitable Solvent crude->dissolve scavenger Palladium Scavenger (e.g., SiliaMetS® Thiol, QuadraPure™ TU) filtrate Filter to Remove Solid Impurities scavenger->filtrate carbon Activated Carbon carbon->filtrate crystallization Crystallization crystallization->filtrate treat Treat with Purification Agent dissolve->treat treat->scavenger Option 1 treat->carbon Option 2 treat->crystallization Option 3 concentrate Concentrate Filtrate filtrate->concentrate purified Purified Product (Low Pd Content) concentrate->purified

Caption: Experimental workflow for palladium removal.

troubleshooting_logic q1 High Pd after Scavenging? a1_yes Increase Scavenger Amount or Optimize Conditions q1->a1_yes Yes a1_no Proceed to Next Step q1->a1_no No a1_yes->q1 q2 Significant Product Loss? a1_no->q2 a2_yes Reduce Scavenger Amount or Change Scavenger q2->a2_yes Yes a2_no Purification Successful q2->a2_no No a2_yes->q1 start Start Purification start->q1

Caption: Troubleshooting decision tree for palladium scavenging.

References

Validation & Comparative

Halogenated Quinolines as Kinase Inhibitors: A Comparative Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for substitutions that can modulate pharmacological activity. Halogenation of the quinoline ring is a common strategy to enhance potency and selectivity, particularly in the development of kinase inhibitors. This guide provides a comparative analysis of halogenated quinolines as inhibitors of various kinases, supported by experimental data, to aid in the design and development of next-generation therapeutics.

Comparative Inhibitory Activity of Halogenated Quinolines

The inhibitory potency of halogenated quinolines is highly dependent on the nature and position of the halogen substituent, as well as the target kinase. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various halogenated quinoline derivatives against several key kinases.

Pim Kinase Inhibition

Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy.

CompoundSubstitutionPim-1 IC50 (nM)Pim-2 IC50 (µM)Reference
1 Lead Compound742.10[1]
5f 7-Bromo180~2.10[1]

Table 1: In vitro inhibitory activity of halogenated quinoxaline derivatives against Pim-1 and Pim-2 kinases. The introduction of a bromine at the 7-position of the quinoxaline scaffold maintained submicromolar activity against Pim-1.[1]

PKN3 and GAK Inhibition

Protein Kinase Novel 3 (PKN3) and Cyclin G-associated kinase (GAK) are involved in various cellular processes, and their inhibition is being explored for therapeutic purposes.

CompoundQuinoline SubstitutionPKN3 IC50 (nM)GAK Ki (nM)Reference
2 6-Trifluoromethyl2803.9[2]
6 6-FluoroSimilar to 2Similar to 2[2]
8 6-Chloro70~3.9[2]
9 6-Bromo9.3~3.9[2]
10 6-IodoDecreased vs. 9Decreased vs. 9[2]
12 7-FluoroSimilar to 2Similar to 2[2]
14 7-Chloro271.3[2]
15 7-BromoDecreased vs. 14Maintained[2]
16 7-Iodo14Decreased 3-fold vs. 14[2]

Table 2: Structure-activity relationship of 4-anilinoquinolines against PKN3 and GAK. Halogenation at the 6 and 7-positions significantly impacts potency, with bromo and iodo substitutions showing strong inhibition.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a well-established target in oncology. Halogenation of the 4-anilinoquinazoline core is a key strategy for developing potent EGFR inhibitors.

Aniline Ring Halogen Substitution (Position 3)EGFR IC50 (nM)Reference
Hydrogen29[3]
Fluorine3.8[3]
Chlorine0.31[3]
Bromine0.025[3]
Iodine0.89[3]

Table 3: Impact of halogen substitution on the aniline ring of 4-anilinoquinazoline inhibitors of EGFR. A bromine substitution at the C3 position of the aniline ring resulted in the most potent inhibition.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of research findings. Below is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.

Materials:

  • Kinase (e.g., Pim-1, PKN3, EGFR)

  • Kinase-specific substrate

  • ATP

  • Halogenated quinoline inhibitors

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay plates (white, 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the halogenated quinoline inhibitors in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add the kinase, substrate, and ATP to the wells of the assay plate.

    • Add the diluted inhibitor compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Kinase_Reaction Kinase Reaction Incubation Compound_Prep->Kinase_Reaction Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Kinase_Reaction ADP_Detection ADP Detection Step Kinase_Reaction->ADP_Detection Add ADP-Glo™ Reagent Luminescence_Gen Luminescence Generation ADP_Detection->Luminescence_Gen Add Kinase Detection Reagent Data_Acquisition Luminescence Reading Luminescence_Gen->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Simplified EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Halogenated_Quinoline Halogenated Quinoline Inhibitor Halogenated_Quinoline->EGFR RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: Simplified EGFR signaling cascade and point of inhibition.

References

Structure-Activity Relationship of 6-Fluoro-5-Iodoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Halogenation of the quinoline ring is a common strategy to modulate the physicochemical and pharmacological properties of these compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-fluoro-5-iodoquinoline analogs and related halogenated quinolines, with a focus on their potential as kinase inhibitors in cancer therapy. Due to a lack of extensive research specifically on this compound analogs, this guide draws comparisons from closely related fluoro and iodo quinoline derivatives to infer potential SAR trends.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro inhibitory activities of a series of halogenated quinoline carboxamides against the human NK-3 receptor (hNK-3r). While not kinase inhibitors, these data on a G-protein coupled receptor provide valuable insights into the effects of halogen substitution patterns on ligand-receptor interactions, which can be cautiously extrapolated to other biological targets like kinases. The data highlights how the position and nature of the halogen atom can significantly impact the binding affinity.

Compound IDSubstitution PatternTargetAssay TypeKi (nM)
SB 223412 UnsubstitutedhNK-3rRadioligand Binding27 ± 9
1c 8-FluorohNK-3rRadioligand Binding~24-27
2c 8-FluorohNK-3rRadioligand Binding~24-27
1b 7-FluorohNK-3rRadioligand Binding~49-67
2b 7-FluorohNK-3rRadioligand Binding~49-67
1e 7-IodohNK-3rRadioligand Binding~49-67
2e 7-IodohNK-3rRadioligand Binding~49-67
1a, 2a, 1d, 2d, 1f, 2f Other HalogenationshNK-3rRadioligand Binding> 115

Data extracted from "Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies"[1].

Inference for this compound Analogs:

Based on the data above and general principles of medicinal chemistry, the following SAR can be inferred for hypothetical this compound analogs targeting kinase enzymes:

  • Position of Halogens is Crucial: The location of the halogen substituents on the quinoline ring dramatically influences biological activity. In the example above, substitution at position 8 with fluorine maintained potency, while substitution at position 7 with either fluorine or iodine led to a slight decrease in affinity[1]. This suggests that the steric and electronic effects of halogens are highly sensitive to their position relative to the binding pocket of the target protein.

  • Fluorine as a Bioisostere: The 6-fluoro substitution is a common feature in many kinase inhibitors. Fluorine's small size and high electronegativity can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of metabolism.

  • Iodine for Enhanced Interactions: The larger and more polarizable iodine atom at the 5-position could potentially form halogen bonds or other non-covalent interactions with the kinase active site, which could contribute to enhanced potency. Halogen bonding is an increasingly recognized interaction in drug design.

  • Combined Effect: The combination of a 6-fluoro and a 5-iodo substituent would create a unique electronic and steric profile. The electron-withdrawing nature of both halogens would influence the overall electron density of the quinoline ring system, potentially affecting its pKa and ability to interact with the kinase hinge region.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for interpreting SAR data. Below is a representative protocol for an in vitro kinase inhibition assay, commonly used to evaluate compounds like quinoline analogs.

In Vitro Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, in this case, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

  • Materials and Reagents:

    • Recombinant human EGFR kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Adenosine triphosphate (ATP)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay.

    • White, opaque 96-well or 384-well plates

    • Multichannel pipettes

    • Plate reader capable of luminescence detection

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

    • In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (as a vehicle control) to each well.

    • Add 5 µL of the EGFR kinase solution (at a pre-determined optimal concentration in assay buffer) to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP (at its Km concentration) in assay buffer.

    • Incubate the reaction mixture at 30°C for 1 hour.

    • Stop the kinase reaction and measure the amount of ATP remaining (or ADP produced) by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Visualization

Quinoline-based kinase inhibitors often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent example.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds EGFR->EGFR P1 P EGFR->P1 Grb2 Grb2 P1->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor This compound Analog (Inhibitor) Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and the point of inhibition by a quinoline analog.

The diagram above illustrates a simplified representation of the EGFR signaling cascade. Upon binding of a ligand like Epidermal Growth Factor (EGF), the EGFR dimerizes and autophosphorylates, initiating a downstream cascade involving Grb2, Sos, Ras, Raf, MEK, and ERK. This ultimately leads to the activation of transcription factors that promote cell proliferation, survival, and angiogenesis. This compound analogs, as potential ATP-competitive kinase inhibitors, would bind to the ATP-binding pocket of the EGFR kinase domain, thereby blocking its autophosphorylation and halting the entire downstream signaling pathway.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Kinase Assay cluster_2 Data Analysis Compound Synthesize & Purify This compound Analogs Dilution Prepare Serial Dilutions in DMSO Compound->Dilution Assay Perform Kinase Inhibition Assay (e.g., EGFR Kinase-Glo) Dilution->Assay Detection Measure Luminescence Assay->Detection IC50 Calculate IC50 Values Detection->IC50 SAR Establish Structure-Activity Relationship (SAR) IC50->SAR

Caption: Workflow for evaluating the SAR of this compound analogs.

This workflow diagram outlines the key steps in determining the structure-activity relationship of a series of synthesized compounds. It begins with the chemical synthesis and purification of the analogs, followed by the preparation of appropriate dilutions. The core of the workflow is the in vitro kinase assay to measure the inhibitory activity of each compound. The resulting data is then analyzed to calculate IC50 values, which are finally used to establish the SAR, linking chemical structure to biological potency.

References

in vitro and in vivo evaluation of 6-fluoro-5-iodoquinoline-based compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Guide to the In Vitro and In Vivo Evaluation of Halogenated Quinoline-Based Compounds

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the scaffold for a wide array of therapeutic agents. The introduction of halogen atoms, such as fluorine and iodine, into the quinoline ring system can profoundly influence their physicochemical properties and biological activities. This guide provides a comparative overview of the and their structurally related halogenated analogues. Due to the limited availability of comprehensive studies on compounds with both 6-fluoro and 5-iodo substitutions, this guide synthesizes data from various sources to offer a broader comparative context of their potential as therapeutic agents, including their applications in neuroreceptor imaging, antibacterial therapy, and oncology.

Data Presentation

In Vitro Evaluation: Receptor Binding Affinity and Cytotoxicity

The in vitro evaluation of these compounds often begins with assessing their binding affinity to specific biological targets and their cytotoxic effects on various cell lines.

Compound/AnalogTarget/Cell LineAssay TypeResult (Ki/IC50)Reference Compound
8-Fluoro-quinoline carboxamide (1c, 2c)Human NK-3 ReceptorRadioligand BindingKi ≈ 24-27 nMSB 223412 (Ki=27 nM)
7-Fluoro/Iodo-quinoline carboxamide (1b, 2b, 1e, 2e)Human NK-3 ReceptorRadioligand BindingKi ≈ 49-67 nMSB 223412 (Ki=27 nM)
Other Halogenated Quinoline Carboxamides (1a, 2a, 1d, 2d, 1f, 2f)Human NK-3 ReceptorRadioligand BindingKi > 115 nMSB 223412 (Ki=27 nM)
6-(quinolin-2-ylthio) pyridine derivative (4f)MCF-7 (Breast Cancer)MTT AssayIC50 = 6.39 µM-
6-(quinolin-2-ylthio) pyridine derivative (4f)A549 (Lung Cancer)MTT AssayIC50 = 6.9 µM-
6-(quinolin-2-ylthio) pyridine derivative (4d)MCF-7 (Breast Cancer)MTT AssayIC50 = 9.3 µM-
6-(quinolin-2-ylthio) pyridine derivative (4g)A549 (Lung Cancer)MTT AssayIC50 = 8.7 µM-

Table 1: Summary of in vitro binding affinities and cytotoxic activities of various halogenated quinoline derivatives.[1][2]

In Vivo Evaluation: Antibacterial Activity

The in vivo efficacy of quinoline-based compounds, particularly fluoroquinolones, is often evaluated in animal models of infection.

Compound ClassIn Vivo ModelKey Findings
5-methyl-1-cyclopropylquinolonesNot specifiedDisplayed excellent in vivo activity.
5-hydrogen analoguesNot specifiedEquipotent in vivo to 5-methyl analogues.

Table 2: Summary of in vivo antibacterial activity.[3]

Experimental Protocols

Radioligand Binding Assay for NK-3 Receptor Affinity

This protocol is a standard method for determining the binding affinity of test compounds to a specific receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human NK-3 receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and stored at -80°C.

  • Binding Assay: The assay is performed in a final volume of 250 µL containing membrane protein, a radiolabeled ligand (e.g., [³H]SB222200), and the test compound at varying concentrations.

  • Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2]

Mandatory Visualization

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Initial Activity Lead Identification Lead Identification Primary Screening->Lead Identification Potency & Selectivity ADME-Tox Profiling ADME-Tox Profiling Lead Identification->ADME-Tox Profiling Pharmacokinetics & Safety Preclinical Models Preclinical Models ADME-Tox Profiling->Preclinical Models Candidate Selection Efficacy Studies Efficacy Studies Preclinical Models->Efficacy Studies Disease Models Pharmacodynamic Studies Pharmacodynamic Studies Efficacy Studies->Pharmacodynamic Studies Dose-Response Toxicology Studies Toxicology Studies Pharmacodynamic Studies->Toxicology Studies Safety Assessment

Workflow for Drug Discovery and Evaluation.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR PIP2 PIP2 PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Quinoline Quinoline-Based Inhibitor Quinoline->PI3K inhibits

PI3K/Akt Signaling Pathway Inhibition.

References

Assessing the Selectivity of Kinase Inhibitors: A Comparative Guide for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Selectivity of Substituted Quinoline Kinase Inhibitors

The following table summarizes the kinase selectivity of representative substituted quinoline inhibitors targeting different kinases. This data highlights the diverse inhibitory profiles that can be achieved through modification of the quinoline core.

Compound IDTarget Kinase(s)Off-Target Kinases (IC50/Ki in nM)Reference Compound(s)
Compound 1 (GAK Inhibitor) GAK (Kd = 23 nM)RIPK2 (Kd = 100 nM), ADCK3 (Kd = 210 nM), NLK (Kd = 430 nM)Staurosporine
Bosutinib Src, AblEGFR, VEGFR2Dasatinib, Imatinib
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT-Sorafenib, Sunitinib
Cabozantinib c-Met, VEGFR2RET, KIT, AXL, FLT3Crizotinib

Note: The data presented is a compilation from various sources and is intended for comparative purposes. For detailed information, please refer to the original research articles.

Experimental Protocols

The determination of kinase inhibitor selectivity is typically achieved through large-scale screening assays. A common methodology is the KinomeScan™ platform, which is a competition binding assay.

KinomeScan™ Assay Protocol:

  • Compound Preparation: Test compounds are typically prepared as 10 mM stocks in DMSO and diluted to the desired screening concentration.

  • Immobilized Kinase: A DNA-tagged kinase is attached to a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the ATP-binding site of the kinase.

  • Quantification: The amount of the tagged ligand that remains bound to the kinase is quantified. A lower amount of bound tagged ligand indicates that the test compound has successfully competed for binding to the kinase.

  • Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where the control is the assay performed in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.

Visualizing Kinase Signaling and Experimental Workflows

Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Regulates Start Start: Synthesize Quinoline Derivative Screen Primary Screen: Single High Concentration Start->Screen DoseResponse Dose-Response Assay: Determine IC50/Kd Screen->DoseResponse Active Compounds KinomeScan Kinome-Wide Selectivity Profiling DoseResponse->KinomeScan CellularAssay Cell-Based Assays: Confirm On-Target Activity KinomeScan->CellularAssay Selective Compounds End End: Lead Optimization CellularAssay->End

A Comparative Guide to Sonogashira and Suzuki Coupling for the Functionalization of 6-Fluoro-5-iodoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The quinoline moiety, in particular, is a privileged structure found in numerous pharmaceuticals. This guide provides a comparative analysis of two powerful palladium-catalyzed cross-coupling reactions, the Sonogashira and Suzuki couplings, for the functionalization of 6-fluoro-5-iodoquinoline. While direct comparative data on this specific substrate is limited, this document compiles and contrasts experimental data from structurally related haloquinolines and halopyridines to offer valuable insights for reaction planning and optimization.

Introduction to Sonogashira and Suzuki Couplings

Both the Sonogashira and Suzuki reactions are indispensable tools for the formation of carbon-carbon bonds, enabling the introduction of diverse molecular fragments onto a core structure.

The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1]

The Suzuki coupling facilitates the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound, such as a boronic acid or ester.[2] This reaction also utilizes a palladium catalyst and requires a base.

For the functionalization of this compound, the iodine atom at the C5 position is the primary site of reaction for both couplings due to the greater reactivity of the C-I bond compared to C-Br and C-Cl bonds.[3]

Quantitative Data Comparison

The following table summarizes representative yields for Sonogashira and Suzuki couplings on substrates structurally related to this compound. It is crucial to note that these reactions were performed on different, though analogous, molecules, and direct comparison should be made with caution.

Coupling ReactionSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Sonogashira 2-Bromo-4-iodo-quinolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT295 (at iodo)[1]
Sonogashira 6-Bromo-3-fluoro-2-cyanopyridine(4-Ethylphenyl)ethynePd(PPh₃)₂Cl₂ / CuIEt₃NToluene801285[4]
Suzuki 8-Iodoquinolin-4(1H)-oneBenzo[c][3][4][5]thiadiazole bis(pinacol boronic ester)SPhos Pd G2K₃PO₄Dioxane/H₂O1000.08>95[2]

Note: The data presented are for illustrative purposes and are derived from different publications using structurally similar but not identical substrates. Reaction conditions and yields will likely vary for this compound and require specific optimization.

Experimental Protocols

Below are detailed, representative experimental protocols for the Sonogashira and Suzuki coupling reactions, adapted from literature procedures for haloquinolines and related heterocycles.

Sonogashira Coupling Protocol (Adapted from[1][4])

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) followed by the amine base (e.g., triethylamine, 3.0 equiv).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki Coupling Protocol (Adapted from[2])

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the boronic acid or boronic ester (1.5 equiv), the palladium catalyst (e.g., SPhos Pd G2, 0.01 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O, 4:1).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.

Reaction Workflows and Mechanisms

The following diagrams illustrate the general experimental workflows and catalytic cycles for the Sonogashira and Suzuki coupling reactions.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Terminal Alkyne Pd Catalyst & CuI solvent Add Degassed Solvent & Base reagents->solvent stir Stir at Specified Temperature solvent->stir quench Quench & Extract stir->quench purify Column Chromatography quench->purify product Isolated Product purify->product

Figure 1. General experimental workflow for the Sonogashira coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Organoboron Reagent Pd Catalyst & Base solvent Add Degassed Solvent reagents->solvent heat Heat at Specified Temperature solvent->heat extract Aqueous Work-up & Extraction heat->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Figure 2. General experimental workflow for the Suzuki coupling reaction.

Discussion and Conclusion

Sonogashira Coupling:

  • Advantages: This reaction provides a direct route to alkynyl-substituted quinolines, which are versatile intermediates for further transformations. The reaction can often be performed under relatively mild conditions, sometimes even at room temperature, especially with highly reactive iodides.[3]

  • Considerations: The traditional Sonogashira coupling requires a copper(I) co-catalyst, which can sometimes lead to the formation of undesired alkyne homocoupling byproducts (Glaser coupling). However, copper-free Sonogashira protocols have been developed to mitigate this issue. The handling of terminal alkynes, some of which can be volatile or unstable, requires appropriate care.

Suzuki Coupling:

  • Advantages: The Suzuki reaction is renowned for its broad functional group tolerance and the use of generally stable and commercially available boronic acids and their derivatives.[2] This makes it a highly reliable and versatile method for introducing aryl and heteroaryl moieties. The byproducts are typically non-toxic and easily removed.

  • Considerations: The Suzuki coupling often requires elevated temperatures to achieve reasonable reaction rates. The success of the reaction can be highly dependent on the choice of palladium catalyst, ligand, and base, necessitating careful optimization for a new substrate.

Both Sonogashira and Suzuki couplings are excellent candidates for the functionalization of the C5 position of this compound. The choice between the two will largely depend on the desired final product.

  • For the introduction of an alkynyl substituent , the Sonogashira coupling is the method of choice.

  • For the synthesis of biaryl or heteroaryl-quinoline derivatives , the Suzuki coupling is generally the preferred route due to its reliability and the vast library of available boronic acids.

Given the electron-withdrawing nature of the fluorine atom and the quinoline ring itself, the C5-iodo bond is expected to be highly activated towards oxidative addition to the palladium catalyst in both reactions. This suggests that high yields should be achievable with both methods, pending appropriate optimization of the reaction conditions. Researchers should consider the specific target molecule and the available coupling partners when selecting the most suitable method.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Fluoro-5-iodoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Fluoro-5-iodoquinoline, a halogenated heterocyclic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety protocols for similar halogenated and organo-iodine compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations.

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

Quantitative Data Summary
ParameterGuidelineSource
Waste Classification Hazardous Halogenated Organic Waste[1][2]
Drain Disposal Strictly Prohibited[3]
Primary Disposal Route Licensed Hazardous Waste Disposal Service[3]
Container Type Tightly sealed, clearly labeled, non-reactive (e.g., glass or HDPE) container[4][5]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Waste Segregation:

  • Designate a specific, sealed waste container for "Halogenated Organic Waste."[1][2]

  • Never mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[1]

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Include the date of accumulation and the name of the generating researcher or lab.

3. Waste Collection:

  • Carefully transfer the this compound waste into the designated container.

  • If dealing with a solid, avoid generating dust.

  • If in solution, use a funnel to prevent spills.

  • Ensure the exterior of the container remains clean.

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

  • Keep the container away from incompatible materials.

5. Arrange for Pickup:

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup.

  • Do not attempt to transport hazardous waste off-site yourself.

6. Decontamination:

  • Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent and cleaning procedure.

  • Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same halogenated waste stream.

Potential Pre-Treatment (Expert Consultation Required)

For facilities with the appropriate capabilities and EHS approval, chemical pre-treatment may be an option to reduce the hazard of the waste. One such method for iodo-compounds is reduction to the less hazardous iodide form using a reducing agent like sodium thiosulfate.[6] This should only be performed by trained personnel following a validated and approved standard operating procedure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decon Decontamination A Identify this compound as Halogenated Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C E Carefully Transfer Waste (Solid or Solution) C->E D Use Designated & Labeled 'Halogenated Waste' Container D->E F Securely Seal and Clean Exterior of Container E->F J Decontaminate Glassware & Surfaces E->J After Transfer G Store in Secondary Containment F->G H Contact Institutional EHS for Pickup G->H I Professional Disposal via Licensed Hazardous Waste Vendor H->I K Dispose of Contaminated Materials as Halogenated Waste J->K K->D Add to Waste

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 6-Fluoro-5-iodoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 6-Fluoro-5-iodoquinoline, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Summary of Key Safety Information

The following table summarizes essential safety data for handling this compound, based on information for structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.

ParameterValue/InformationSource
Hazard Statements Toxic if swallowed. Causes serious eye damage. May cause an allergic skin reaction. May damage fertility or the unborn child.[1]
Precautionary Statements P201, P202, P261, P264, P270, P272, P273, P280[1]
First Aid Measures
IngestionIF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1][2]
Skin ContactIF ON SKIN: Wash with plenty of soap and water.[1]
Eye ContactIF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
InhalationIF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]
Personal Protective Equipment (PPE)
Eye/Face ProtectionWear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). A face shield may also be required.[3][5][6]
Skin ProtectionWear protective gloves (Nitrile rubber recommended, 0.11 mm minimum thickness, >480 min breakthrough time). Wear protective clothing.[1][7]
Respiratory ProtectionUse a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A filter type P3 is recommended.[1][7]
Fire Fighting Measures
Suitable Extinguishing MediaWater spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[1][2]
Disposal Dispose of contents/container to an approved waste disposal plant.[2][8]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, obtain and read the Safety Data Sheet (SDS) for this compound.

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

2. Donning Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any tears or punctures before use.[7][9]

  • Eye Protection: Wear chemical safety goggles. If there is a splash hazard, use a face shield in addition to goggles.[5][6]

  • Lab Coat: A buttoned, flame-resistant lab coat should be worn over personal clothing.[7]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate filter (e.g., P3) is required.[1]

3. Handling the Compound:

  • Avoid breathing dust.[1]

  • Wash skin thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Weigh and transfer the solid compound within a fume hood to minimize inhalation exposure.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

4. Accidental Release:

  • In case of a spill, evacuate the immediate area.

  • Avoid inhalation of dust.[1][2]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For a solid spill, carefully sweep up the material and place it into a sealed container for disposal. Avoid generating dust.[1][8]

  • For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

5. Disposal Plan:

  • All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Dispose of the waste through an approved hazardous waste disposal facility. Do not empty into drains.[1][2][8]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_disposal 4. Waste Disposal cluster_cleanup 5. Decontamination prep1 Review SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Eyewash/Shower prep2->prep3 ppe1 Gloves (Nitrile) prep3->ppe1 ppe2 Safety Goggles ppe1->ppe2 ppe3 Lab Coat ppe2->ppe3 ppe4 Respirator (if needed) ppe3->ppe4 handle1 Weigh Compound in Fume Hood ppe4->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Collect Solid Waste handle3->disp1 disp2 Collect Liquid Waste handle3->disp2 disp3 Label Hazardous Waste Container disp1->disp3 disp2->disp3 clean1 Clean Work Area disp3->clean1 clean2 Doff PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.